2,3,6-Trifluorobenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,3,6-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWONDJIBWNPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380346 | |
| Record name | 2,3,6-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230295-09-7 | |
| Record name | 2,3,6-Trifluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230295-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trifluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2,3,6-Trifluorobenzylamine (CAS Number: 230295-09-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its trifluorinated phenyl ring imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, synthesis, applications in drug discovery, and safety considerations.
Chemical and Physical Properties
Limited specific experimental data for the physicochemical properties of this compound is available in the public domain. The following table summarizes the key known identifiers for this compound.
| Property | Value | Source |
| CAS Number | 230295-09-7 | [1] |
| Molecular Formula | C₇H₆F₃N | [1][2] |
| Molecular Weight | 161.12 g/mol | [1][2] |
| Purity | Typically >95% | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ 3.96 (s, 2H), 6.84 (m, 1H), 7.04 (m, 1H).
Synthesis and Reactivity
The reactivity of this compound is characteristic of a primary amine, readily participating in nucleophilic substitution and addition reactions. Its primary amine group allows for the formation of amides, sulfonamides, and other derivatives, making it a versatile intermediate for creating diverse chemical libraries.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] this compound is utilized as a key intermediate in the synthesis of a variety of biologically active compounds.
As a Building Block for Kinase Inhibitors
This compound has been incorporated into the structure of potential p38 kinase inhibitors.[7] p38 kinases are a class of mitogen-activated protein (MAP) kinases that are involved in inflammatory responses, making them attractive targets for the development of anti-inflammatory drugs.
In the Development of HSP90 Inhibitors
This compound has also been used in the synthesis of tropane-based compounds designed as inhibitors of Heat Shock Protein 90 (HSP90).[8] HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Inhibition of HSP90 is a promising strategy for cancer therapy.
The general workflow for utilizing this compound as a synthetic intermediate in drug discovery is depicted below.
Safety and Handling
Specific safety data for this compound is limited. However, based on data for the isomeric 2,4,6-trifluorobenzylamine, it should be handled with care. It is classified as a combustible solid.[1] General laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable fluorinated building block with demonstrated utility in the synthesis of potential therapeutic agents, particularly in the areas of kinase and HSP90 inhibition. While detailed physicochemical and safety data are not extensively documented, its role as a synthetic intermediate is established in the patent literature. Further research into the properties and reactivity of this compound will undoubtedly expand its applications in drug discovery and materials science.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 230295-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. keyorganics.net [keyorganics.net]
- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. US7514456B2 - Nicotinamide derivatives useful as p38 inhibitors - Google Patents [patents.google.com]
- 8. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,6-Trifluorobenzylamine (CAS No. 230295-09-7). Due to the limited availability of published experimental data for this specific isomer, this document consolidates the available information and presents standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both the known data and the methodologies to obtain further characterization. In contrast to the more extensively studied 2,4,6-Trifluorobenzylamine isomer, detailed experimental data for this compound is not widely available in peer-reviewed literature.
Introduction
This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties is therefore essential for its effective use in research and development. This guide summarizes the currently available data and provides generalized experimental protocols for its characterization.
Molecular Structure and Identifiers
-
IUPAC Name: (2,3,6-Trifluorophenyl)methanamine
-
Synonyms: 1-(2,3,6-Trifluorophenyl)methanamine, Benzenemethanamine, 2,3,6-trifluoro-
Physicochemical Properties
The available quantitative data for this compound is presented in the table below. It is important to note that some of this data may be predicted rather than experimentally determined.
| Property | Value | Source | Notes |
| Melting Point | 280-281 °C | [1][6] | This value may represent a decomposition temperature. |
| Boiling Point | 172 °C | [1][6] | |
| Density | 1.320 g/cm³ | [1][6] | |
| Flash Point | 67 °C | [1][6] | |
| pKa | 7.95 ± 0.10 | [1][6] | Predicted value. |
| Physical Form | Clear, almost colorless liquid | [1][6] | |
| Solubility | No data available | ||
| LogP | No data available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. Therefore, this section provides standardized, representative methodologies for the characterization of a novel amine compound.
4.1. Determination of Melting Point
The melting point of a solid compound can be determined using a digital melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).
-
Procedure:
-
A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a ramp rate of 10-20 °C/min for an initial approximate determination.
-
For an accurate determination, the measurement is repeated with a fresh sample, heating to within 20 °C of the approximate melting point and then reducing the ramp rate to 1-2 °C/min.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
4.2. Determination of Boiling Point
The boiling point of a liquid can be determined using a distillation method or a micro-boiling point method.
-
Apparatus: Distillation apparatus or a Thiele tube for micro-boiling point determination.
-
Procedure (Micro-method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
4.3. Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (specific gravity bottle) or a digital density meter (e.g., Anton Paar DMA series).
-
Procedure (Pycnometer):
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the sample liquid and the temperature is allowed to equilibrate to a known temperature (e.g., 20 °C).
-
The pycnometer is weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.
-
The density of the sample is calculated from the weights and the known density of the reference liquid.
-
4.4. Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.
-
Apparatus: pH meter with a suitable electrode, a burette, and a magnetic stirrer.
-
Procedure:
-
A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
-
4.5. Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method.
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking together for 24 hours.
-
A known concentration of the compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Visualizations
As there is no specific signaling pathway or biological activity reported for this compound, the following diagram illustrates a general experimental workflow for the physicochemical characterization of a novel chemical entity.
Caption: Experimental workflow for the physicochemical characterization of a novel compound.
Safety Information
While a specific safety data sheet for this compound is not widely available, related compounds are known to be irritants and corrosive. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound. The significant lack of experimental data in the public domain highlights the need for further research to fully characterize this compound. The standardized protocols provided herein offer a framework for researchers to determine its key properties, which will be crucial for its potential applications in medicinal chemistry and materials science.
References
- 1. This compound | 230295-09-7 [chemicalbook.com]
- 2. 230295-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 230295-09-7 CAS Manufactory [m.chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS RN 230295-09-7 | Fisher Scientific [fishersci.es]
- 6. 2,3,6-三氟苄胺 | 230295-09-7 [m.chemicalbook.com]
"2,3,6-Trifluorobenzylamine molecular structure and weight"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This document provides a comprehensive overview of the molecular structure, weight, and key chemical data of this compound, along with a plausible synthetic route.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzylamine core with three fluorine atoms substituted at the 2, 3, and 6 positions of the benzene ring.
Chemical Structure:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| CAS Number | 230295-09-7 |
| Appearance | Clear, almost colorless liquid |
| Boiling Point | 172 °C |
| Melting Point | 280-281 °C |
| Density | 1.320 g/cm³ |
| Flash Point | 67 °C |
| pKa | 7.95 ± 0.10 (Predicted) |
| Sensitivity | Air Sensitive |
Synthesis Pathway
A plausible and common method for the synthesis of benzylamines is through the reduction of the corresponding benzonitrile. This pathway offers a direct and often high-yielding route to the desired amine.
Caption: Plausible synthesis of this compound via reduction of 2,3,6-Trifluorobenzonitrile.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the reduction of 2,3,6-trifluorobenzonitrile. Specific reaction conditions may require optimization.
Objective: To synthesize this compound from 2,3,6-trifluorobenzonitrile.
Materials:
-
2,3,6-trifluorobenzonitrile
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Reducing agent (e.g., Raney Nickel, Palladium on Carbon)
-
Hydrogen gas source
-
Acid (e.g., sulfuric acid, acetic acid - optional, depending on catalyst)
-
Base (e.g., sodium hydroxide solution) for workup
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,3,6-trifluorobenzonitrile in the chosen anhydrous solvent.
-
Catalyst Addition: Carefully add the catalyst (e.g., Raney Nickel or Pd/C) to the solution under an inert atmosphere. If required by the specific catalytic system, an acid may also be added at this stage.
-
Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0 - 1.5 MPa).
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 60 - 90 °C) with vigorous stirring. Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed (typically 16-24 hours).
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent for extraction. Wash the organic layer with a basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography to yield the final product of high purity.
Disclaimer: This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All work should be performed in a well-ventilated fume hood by trained personnel.
Spectroscopic Analysis of 2,3,6-Trifluorobenzylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic data for 2,3,6-Trifluorobenzylamine. Despite a comprehensive search of public databases, chemical supplier information, and patent literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific isomer is not publicly available at the time of this report. This document outlines the search methodology, provides general experimental protocols for acquiring such data, and presents a standard workflow for the spectroscopic analysis of organic compounds. While specific quantitative data for this compound cannot be presented, this guide serves as a resource for researchers requiring an understanding of the analytical processes involved in characterizing such a compound.
Introduction to this compound
This compound is a fluorinated aromatic amine. The presence and position of the three fluorine atoms on the benzene ring, coupled with the benzylamine moiety, are expected to confer unique chemical and physical properties, making it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is essential for the unambiguous confirmation of its molecular structure and for quality control in its synthesis and application.
Available Chemical Data:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 230295-09-7[1][2] |
| Molecular Formula | C₇H₆F₃N[1][2] |
| Molecular Weight | 161.12 g/mol [1][2] |
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques. Each technique provides complementary information, and their combined interpretation leads to the final structural confirmation.
Caption: A generalized workflow for the spectroscopic identification of an organic compound.
Experimental Protocols for Spectroscopic Analysis
While specific data for this compound is unavailable, the following are detailed, generalized methodologies for acquiring the necessary spectroscopic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.
-
Sample Preparation: A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay. The chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS. Integration of the signals would determine the relative number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be obtained to determine the number of unique carbon environments. The chemical shifts would be reported in ppm relative to TMS.
-
¹⁹F NMR Acquisition: A ¹⁹F NMR spectrum would be acquired to observe the fluorine environments. Chemical shifts are typically referenced to an external standard like CFCl₃. The coupling between fluorine and both protons and carbons would provide crucial connectivity information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Expected Absorptions for this compound:
-
N-H stretch: Around 3400-3250 cm⁻¹ (primary amine, likely two bands).
-
C-H stretch (aromatic): Around 3100-3000 cm⁻¹.
-
C-H stretch (aliphatic -CH₂-): Around 2950-2850 cm⁻¹.
-
C=C stretch (aromatic): Around 1600-1450 cm⁻¹.
-
N-H bend: Around 1650-1580 cm⁻¹.
-
C-N stretch: Around 1350-1000 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique would be used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) would separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of 161.12 g/mol . The fragmentation pattern would provide structural information. Expected fragments for this compound could include the loss of the amino group or cleavage of the benzyl C-C bond, leading to a trifluorotropylium ion or related fragments.
Conclusion
While the specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of the necessary analytical techniques and their underlying methodologies for its characterization. Researchers working with this compound are advised to acquire their own analytical data following protocols similar to those described herein to ensure the identity and purity of their material. The provided workflow and experimental details serve as a foundational reference for such analytical undertakings.
References
Technical Guide: Synthesis of 2,3,6-Trifluorobenzylamine via Reductive Amination of 2,3,6-Trifluorobenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview for the synthesis of 2,3,6-Trifluorobenzylamine, a key intermediate in pharmaceutical and fine chemical manufacturing. The primary method detailed is the direct reductive amination of 2,3,6-Trifluorobenzaldehyde. This one-pot synthesis involves the reaction of the aldehyde with an amine source to form an imine intermediate, which is subsequently reduced in situ to the target primary amine. This guide covers the underlying chemical principles, detailed experimental protocols, a summary of quantitative data, and process visualizations to ensure clarity and reproducibility for research and development applications.
Introduction to Reductive Amination
Reductive amination is a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[1] The process typically involves the condensation of a carbonyl compound (in this case, 2,3,6-Trifluorobenzaldehyde) with an amine source (e.g., ammonia, ammonium acetate) to generate an imine or iminium ion intermediate. This intermediate is then reduced by a hydride-donating reagent within the same reaction vessel to yield the final amine.[1][2]
Key advantages of this methodology include:
-
Efficiency: Often performed as a one-pot reaction, minimizing intermediate isolation steps.[3]
-
Selectivity: Mild reducing agents can be chosen that selectively reduce the iminium ion in the presence of the starting aldehyde.[3][4]
-
Versatility: The reaction is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis.[1][4]
Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5][6][7] The choice of reagent and solvent is critical and depends on the reactivity of the substrate and the desired reaction conditions.
Chemical Reaction Pathway
The synthesis proceeds in two main stages within a single pot: imine formation and subsequent reduction.
-
Imine Formation: 2,3,6-Trifluorobenzaldehyde reacts with an ammonia source. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form the corresponding imine intermediate.
-
Reduction: A hydride reagent, such as sodium triacetoxyborohydride, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Direct Reductive Amination
This protocol is a generalized procedure based on established methods for direct reductive amination using sodium triacetoxyborohydride, a mild and selective reagent.[4][7]
Materials and Reagents:
-
2,3,6-Trifluorobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), Anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3,6-Trifluorobenzaldehyde (1.0 equiv).
-
Solvent and Amine Source: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (approx. 1.5-2.0 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate pre-formation of the imine.
-
Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.2-1.5 equiv) portion-wise. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
-
Purification:
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. rsc.org [rsc.org]
Preparation of 2,3,6-Trifluorobenzylamine: A Technical Guide to the Reduction of 2,3,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3,6-Trifluorobenzylamine, a valuable building block in pharmaceutical and agrochemical research, through the chemical reduction of 2,3,6-Trifluorobenzonitrile. This document provides a comprehensive overview of common reduction methodologies, including detailed experimental protocols and a comparative analysis of reaction conditions to aid in the development of robust and efficient synthetic strategies.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The strategic placement of fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making fluorinated building blocks like this amine highly sought after. The reduction of the corresponding benzonitrile is a common and effective route for its preparation. This guide will focus on the practical aspects of this transformation, providing researchers with the necessary information to replicate and optimize the synthesis.
Reaction Pathway Overview
The fundamental transformation involves the reduction of the nitrile functional group to a primary amine. This can be achieved through several established methods, most notably catalytic hydrogenation or the use of chemical hydrides.
Caption: General chemical transformation from 2,3,6-Trifluorobenzonitrile to this compound.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, scalable, and often preferred method for the reduction of nitriles due to its high efficiency and the generation of minimal waste. Common catalysts include Raney Nickel and Palladium on carbon (Pd/C). The reaction is typically carried out under a pressurized hydrogen atmosphere in a suitable solvent.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
The following protocol is a representative procedure adapted from methodologies used for structurally similar fluorinated benzonitriles. Optimization of reaction time, temperature, and pressure for 2,3,6-Trifluorobenzonitrile is recommended.
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney Nickel (activated, slurry in water or ethanol)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 25% in water)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave or hydrogenation apparatus
-
Magnetic stirrer or mechanical stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add 2,3,6-Trifluorobenzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add methanol (10-12 parts by mass relative to the nitrile) and a 25% ammonia solution (1.5-2.0 parts by mass relative to the nitrile). Carefully add the Raney Nickel catalyst (0.05-0.1 parts by mass relative to the nitrile) as a slurry. The addition of ammonia is crucial to suppress the formation of secondary amine by-products.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 90°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS or TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filtration aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry. The filter cake should be kept wet and disposed of appropriately.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield this compound.
Chemical Hydride Reduction
Chemical hydrides such as Lithium Aluminum Hydride (LiAlH₄) are powerful reducing agents capable of converting nitriles to primary amines. These reactions are typically performed in anhydrous ethereal solvents.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (typically 1.0-1.5 eq) in anhydrous diethyl ether.
-
Substrate Addition: Cool the suspension in an ice bath. Dissolve 2,3,6-Trifluorobenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). This procedure is designed to produce a granular precipitate that is easy to filter.
-
Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
Comparative Data of Reduction Conditions
| Parameter | Catalytic Hydrogenation (Raney Ni) | Catalytic Hydrogenation (Pd/C) |
| Substrate | 2,4,6-Trifluorobenzonitrile | 2,4,6-Trifluorobenzonitrile |
| Catalyst | Raney Nickel | 10% Palladium on Carbon |
| Catalyst Loading | 5-10 wt% | 5-10 wt% |
| Solvent | Methanol/Ammonia | Ethyl Acetate or other organic solvents |
| Temperature | 30-90 °C | 80-90 °C |
| Pressure | 1 MPa | 0.5-3.0 MPa |
| Reaction Time | 8 hours | 12-24 hours |
| Yield | ~85%[1] | ~50-56% (two-step yield)[2] |
| Purity | >99%[1] | >99%[2] |
Experimental Workflow Diagram
References
The Amine Group in 2,3,6-Trifluorobenzylamine: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity and stability of the amine group in 2,3,6-Trifluorobenzylamine. The strategic placement of three fluorine atoms on the phenyl ring significantly modulates the electronic properties of the benzylamine moiety, influencing its basicity, nucleophilicity, and overall chemical behavior. This document summarizes key physicochemical properties, explores the reactivity of the amine group in common organic transformations, and discusses the stability and potential degradation pathways of the molecule. Detailed experimental protocols for relevant reactions and visualizations of key chemical processes are provided to support researchers in the effective utilization of this important synthetic intermediate, particularly in the context of pharmaceutical development, such as in the synthesis of the HIV integrase inhibitor Bictegravir.
Introduction
This compound is a critical building block in modern organic synthesis, valued for the unique properties conferred by its trifluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms has a profound impact on the adjacent benzylic amine group, altering its reactivity and stability compared to its non-fluorinated counterpart, benzylamine. Understanding these modifications is crucial for its application in the synthesis of complex molecules, most notably in the pharmaceutical industry where it serves as a key intermediate.[1] The incorporation of the 2,4,6-trifluorobenzyl moiety can enhance the metabolic stability and binding affinity of drug candidates.[2] This guide aims to provide a comprehensive overview of the chemical characteristics of the amine group in this compound, supported by available data and detailed experimental procedures.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The presence of the fluorine atoms significantly influences its polarity and basicity.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃N | [3] |
| Molecular Weight | 161.12 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 165 °C | [5] |
| Density | 1.320 g/mL | [5] |
| Predicted pKa | 8.16 ± 0.10 | [5] |
| Solubility | Slightly soluble in water (1.2 g/L at 25°C). Soluble in DMSO and Methanol. | [5] |
Reactivity of the Amine Group
The reactivity of the primary amine group in this compound is a balance between its nucleophilic character and its basicity, both of which are attenuated by the electron-withdrawing fluorine atoms.
Basicity
Nucleophilicity and N-Acylation
Despite its reduced basicity, the amine group of this compound remains a competent nucleophile, readily participating in reactions such as N-acylation. This reaction is fundamental in the synthesis of amides, a common functional group in pharmaceuticals. The reaction proceeds via nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
A general workflow for the N-acylation of an amine is depicted below:
The mechanism for N-acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.
Application in Bictegravir Synthesis
A prominent application showcasing the reactivity of the amine group is in the synthesis of the antiretroviral drug Bictegravir.[5] In this synthesis, this compound is coupled with a carboxylic acid precursor to form a critical amide bond.[7] This step typically employs peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by the amine.
The logical relationship in this key synthetic step is illustrated below:
Stability and Degradation
The stability of this compound is significantly enhanced by the presence of the fluorine atoms. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the aromatic ring resistant to metabolic degradation and certain chemical transformations.[8]
However, the amine group itself can be susceptible to degradation under specific conditions. For instance, studies on benzylamines have shown that they can undergo degradation during chlorination and chloramination processes, which are relevant in water treatment.[9] The degradation pathways often involve the formation of imines and subsequently aldehydes. While specific studies on the degradation of this compound are limited, it is plausible that similar pathways could be involved, although the electron-withdrawing fluorine atoms might influence the reaction rates.
Aerobic biodegradation of fluorinated anilines has been shown to be slower with an increasing number of fluorine substituents, suggesting that this compound would exhibit considerable environmental persistence.[10]
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol is a general procedure for the N-acylation of amines and can be adapted for this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Peptide coupling agent (for carboxylic acid, e.g., HATU, HOBt/EDC)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
If using an acyl chloride: Cool the mixture to 0 °C and slowly add the acyl chloride (1.0-1.2 equivalents) dropwise.
-
If using a carboxylic acid: Add the carboxylic acid (1.0-1.2 equivalents) and the coupling agent(s) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Protocol for Amide Bond Formation in the Synthesis of a Bictegravir Analogue
This protocol is adapted from procedures for the synthesis of Bictegravir.[11]
Materials:
-
(2R,5S,13aR)-8-hydroxy-7,9-dioxo-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][6]oxazepine-10-carboxylic acid (Bictegravir precursor)
-
This compound
-
Peptide coupling reagent (e.g., HATU)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the Bictegravir carboxylic acid precursor (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired amide product.
Conclusion
The amine group in this compound exhibits a nuanced reactivity profile governed by the strong electron-withdrawing effects of the three fluorine atoms on the phenyl ring. Its reduced basicity and modulated nucleophilicity make it a unique and valuable building block in organic synthesis. The enhanced stability of the trifluorobenzyl moiety contributes to the robustness of molecules incorporating this fragment. A thorough understanding of these characteristics, as outlined in this guide, is essential for leveraging the full potential of this compound in the design and synthesis of novel chemical entities, particularly in the field of drug discovery and development. The provided experimental protocols offer a practical foundation for the utilization of this versatile intermediate in the laboratory.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The Enigmatic Building Block: A Technical Guide to the Potential Applications of 2,3,6-Trifluorobenzylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine, with the CAS Number 230295-09-7, is a fluorinated aromatic amine that is emerging as a valuable, albeit somewhat specialized, building block in the field of organic synthesis. Its unique substitution pattern of fluorine atoms on the benzene ring imparts distinct electronic properties and conformational preferences to molecules that incorporate this moiety. These characteristics are of particular interest in medicinal chemistry, where the strategic introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide aims to consolidate the currently available information on the synthesis and applications of this compound, providing a resource for researchers looking to leverage its potential in the design and synthesis of novel chemical entities. While detailed experimental data for this specific isomer is not as abundant as for other isomers like 2,4,6-trifluorobenzylamine, this guide will present the known synthetic routes and its documented applications in the development of complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| CAS Number | 230295-09-7 |
Synthesis of this compound
The primary and most direct synthetic route to this compound is through the reduction of its corresponding nitrile, 2,3,6-Trifluorobenzonitrile. This transformation is a fundamental reaction in organic chemistry and can be achieved through various methods, most commonly via catalytic hydrogenation or with the use of metal hydride reducing agents.
General Experimental Protocol for Nitrile Reduction
Note: The following is a general procedure and may require optimization for the specific substrate.
Method: Catalytic Hydrogenation
-
To a solution of 2,3,6-Trifluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, is added a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq).
-
The reaction mixture is then placed under a hydrogen atmosphere (typically 1-5 atm).
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Applications in Organic Synthesis and Medicinal Chemistry
The utility of this compound is most prominently documented in the patent literature, where it serves as a crucial intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The trifluorinated phenylmethylamine moiety is often incorporated to explore structure-activity relationships (SAR) in drug discovery programs.
Use in the Synthesis of Bioactive Molecules
This compound has been utilized as a key building block in the synthesis of a variety of compounds with potential pharmacological activity. A summary of these applications is presented in the table below.
| Target Compound Class | Therapeutic Area/Application | Patent Reference | Quantitative Data |
| Pyrrolopyrimidine Derivatives | Kinase Inhibitors | JP2006241089A | Not Specified |
| Tropane Compounds | HSP90 Inhibitors | WO2009055077A1 | Product characterized by ¹H NMR |
| Urea Derivatives | Serotonin Receptor Modulators | US11345693B2 | 58% Yield for a key urea formation step.[1][2] |
| Nicotinamide Derivatives | p38 Inhibitors | US7514456B2 | Product characterized by mass spectrometry |
| Heterocyclic Compounds | Kinase Inhibitors (Syk, LRRK2, MYLK) | EP2699572A1 | Not Specified |
Representative Experimental Protocol: Urea Synthesis
The following protocol is a representative example of how this compound can be used in a coupling reaction to form a urea, based on procedures described in the patent literature.[1]
-
To a solution of 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a solution of (2,3,6-trifluorophenyl)methanamine (1.0 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a period of 2-16 hours, with the progress of the reaction being monitored by TLC or LC-MS.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired urea derivative.
Conclusion
This compound is a valuable fluorinated building block for organic synthesis, particularly in the realm of medicinal chemistry. Its primary synthetic route involves the reduction of 2,3,6-Trifluorobenzonitrile. While detailed, publicly available studies on its reactivity and broader applications are currently limited, the patent literature clearly demonstrates its utility in the construction of complex, biologically active molecules such as kinase inhibitors and serotonin receptor modulators. The strategic incorporation of the 2,3,6-trifluorobenzyl moiety allows for fine-tuning of the physicochemical and pharmacological properties of lead compounds. As the demand for novel fluorinated pharmaceuticals continues to grow, it is anticipated that the applications and documentation of this compound in organic synthesis will expand, further solidifying its role as a key tool for drug discovery and development professionals.
References
2,3,6-Trifluorobenzylamine: A Versatile Building Block for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and specific applications for 2,3,6-trifluorobenzylamine are limited in publicly available literature. This guide is therefore based on established principles of medicinal chemistry, the known reactivity of analogous polyfluorinated aromatic compounds and benzylamines, and prospective analysis of its potential as a synthetic building block.
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3][4][5] The unique electronic properties of fluorine can modulate the acidity and lipophilicity of a molecule, alter its conformational preferences, and improve metabolic stability.[1][2][3] These modifications can lead to increased binding affinity for target proteins, enhanced membrane permeability, and a more favorable overall drug profile.[1][4] Polyfluorinated aromatic moieties, in particular, are of significant interest as they can impart unique electronic and steric properties to a molecule. This guide focuses on this compound, a promising but underexplored building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties and Reactivity of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Influence of Trifluoro-Substitution |
| Molecular Formula | C₇H₆F₃N | - |
| Molecular Weight | 161.12 g/mol | - |
| pKa (amine) | ~8-9 | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the benzylamine nitrogen compared to unsubstituted benzylamine. |
| LogP | ~1.5-2.0 | The three fluorine atoms will significantly increase the lipophilicity of the molecule compared to benzylamine. |
| Reactivity | The primary amine offers a nucleophilic center for various transformations. The aromatic ring is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atoms. | The fluorine atoms influence the reactivity of both the amine and the aromatic ring. The steric hindrance from the fluorine at the 2-position may affect the accessibility of the amine. |
Key Synthetic Transformations with this compound
The primary amine functionality of this compound makes it a versatile building block for a variety of synthetic transformations, primarily N-acylation and reductive amination.
N-Acylation
N-acylation is a fundamental reaction to form amides, which are prevalent in many biologically active molecules.
Experimental Protocol: General Procedure for N-Acylation of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Table 2: Representative Examples of N-Acylation Reactions with Benzylamines
| Amine | Acylating Agent | Product | Yield (%) | Reference |
| Benzylamine | Acetic Anhydride | N-Benzylacetamide | 92 | [6] |
| Aniline | Acetic Anhydride | Acetanilide | 95 | [6] |
| Benzylamine | Benzoyl Chloride | N-Benzylbenzamide | >90 | General knowledge |
Reductive Amination
Reductive amination is a powerful method for the formation of secondary and tertiary amines.
Experimental Protocol: General Procedure for Reductive Amination with this compound
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add this compound (1.0 equivalent).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.
-
Reduction: Add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.[7][8][9][10]
-
Reaction Monitoring: Stir the reaction at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a dilute acid. Basify the mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and extract with an organic solvent.
-
Purification: Dry the combined organic layers over a suitable drying agent, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl compound. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the carbonyl. | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and commercially available. | More expensive. |
Potential Applications in Drug Discovery
The incorporation of the 2,3,6-trifluorobenzyl moiety into a drug candidate can have several beneficial effects.
Table 4: Potential Effects of the 2,3,6-Trifluorobenzyl Moiety on Drug Properties
| Property | Potential Effect | Rationale |
| Metabolic Stability | Increased | The strong C-F bonds can block sites of metabolic oxidation by cytochrome P450 enzymes.[1][4] |
| Binding Affinity | Enhanced | Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[4] |
| Lipophilicity | Increased | The fluorine atoms increase the lipophilicity, which can improve membrane permeability and cell uptake.[1] |
| pKa Modulation | Lowered | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can affect drug solubility and target engagement.[2][3] |
Visualizing Synthetic and Biological Pathways
Experimental Workflow for Novel Compound Synthesis
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Technical Review of 2,3,6-Trifluorobenzylamine and its Derivatives for Advancing Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The 2,3,6-trifluorobenzylamine moiety, in particular, represents a valuable building block for the synthesis of novel therapeutics. Its unique substitution pattern can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the emerging applications of its derivatives in drug discovery and development. While specific data for the 2,3,6-isomer is less abundant than for its 2,4,6-counterpart, this review consolidates the available information and explores potential synthetic pathways and applications.
Physicochemical Properties of this compound
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure, some key properties can be inferred and are summarized in Table 1. The presence of three fluorine atoms is expected to increase the compound's lipophilicity and impact its pKa compared to unsubstituted benzylamine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 230295-09-7 | [1] |
| Molecular Formula | C₇H₆F₃N | [2] |
| Molecular Weight | 161.12 g/mol | [2] |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
| pKa | Not specified | - |
Note: "Not specified" indicates that the data was not found in the reviewed literature.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are scarce in peer-reviewed journals. However, analogous synthetic routes for other trifluorinated benzylamines and related compounds suggest several plausible methodologies. The synthesis of 2,3,6-trifluorobenzoic acid has been reported, which can serve as a key precursor.
Potential Synthetic Pathways
Based on established organic chemistry principles, the following pathways represent viable approaches for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of 2,3,6-trifluorobenzonitrile to produce (2,3,6-trifluorophenyl)methanamine. While specific experimental data for 2,3,6-trifluorobenzonitrile is limited in publicly available literature, this document outlines detailed protocols based on established procedures for analogous fluorinated benzonitriles, particularly the closely related isomer, 2,4,6-trifluorobenzonitrile. The provided methodologies for common catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium-based catalysts can be adapted for the target molecule.
Introduction to Catalytic Hydrogenation of Aromatic Nitriles
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitriles to primary amines. This transformation is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of key intermediates. The general reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst.
For aromatic nitriles, the reaction proceeds through an imine intermediate, which is further reduced to the corresponding benzylamine. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction rate, yield, and selectivity, minimizing the formation of common byproducts such as secondary and tertiary amines.
Reaction Scheme:
Figure 1: General scheme for the catalytic hydrogenation of an aromatic nitrile to a primary amine.
Recommended Catalyst Systems
Several catalyst systems are effective for the hydrogenation of aromatic nitriles. The selection of the appropriate catalyst is crucial for achieving high yields and selectivity.
-
Raney® Nickel: A highly active and cost-effective catalyst for nitrile reduction. It is often used as a slurry in water or ethanol. The addition of ammonia is a common practice to suppress the formation of secondary and tertiary amine byproducts.
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions. It is known for its high activity and good selectivity. The choice of solvent can significantly impact its performance.
-
Rhodium on Alumina (Rh/Al₂O₃): A robust catalyst that can be effective for the hydrogenation of aromatic rings and nitriles, sometimes under milder conditions than nickel-based catalysts.
Experimental Protocols
The following protocols are provided as a starting point for the catalytic hydrogenation of 2,3,6-trifluorobenzonitrile. Optimization of these conditions for the specific substrate is recommended.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is adapted from a documented procedure for the hydrogenation of 2,4,6-trifluorobenzonitrile, a structural isomer of the target molecule.
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney® Nickel (slurry in water)
-
Methanol
-
Ammonia (25% aqueous solution)
-
Hydrogen gas (high purity)
-
Autoclave (high-pressure reactor)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure autoclave, add 2,3,6-trifluorobenzonitrile, methanol, and aqueous ammonia.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reactor.
-
Purging: Seal the autoclave and purge several times with nitrogen gas, followed by purging with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the mixture to the target temperature with constant stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filtration: Open the reactor and filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably under a blanket of inert gas or solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude product can be further purified by distillation or chromatography.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol provides a general procedure for the hydrogenation of aromatic nitriles using Pd/C.
Materials:
-
2,3,6-Trifluorobenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 2,3,6-trifluorobenzonitrile in the chosen alcohol solvent.
-
Inerting: Purge the vessel with an inert gas.
-
Catalyst Addition: Carefully add the Pd/C catalyst under the inert atmosphere.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle several times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure.
-
Reaction: Begin agitation (shaking or stirring) and maintain the reaction at the desired temperature.
-
Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir.
-
Work-up: Once the reaction is complete, cease agitation and vent the hydrogen pressure. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Quantitative Data
The following table summarizes the reaction conditions from a reported synthesis of 2,4,6-trifluorobenzylamine, which can serve as a valuable reference for the hydrogenation of 2,3,6-trifluorobenzonitrile[1].
| Parameter | Value |
| Substrate | 2,4,6-Trifluorobenzonitrile |
| Catalyst | Raney® Nickel |
| Substrate Loading | 50 g |
| Catalyst Loading | 2.5 g |
| Solvent | Methanol (500 g) |
| Additive | 25% Aqueous Ammonia (75 g) |
| Temperature | 90 °C |
| Pressure | 1 MPa |
| Reaction Time | 8 hours |
| Product Yield | 85% |
| Product Purity | 99% |
Table 1: Reaction conditions for the synthesis of 2,4,6-trifluorobenzylamine using Raney® Nickel.[1]
Experimental Workflow and Signaling Pathways
The logical workflow for a typical catalytic hydrogenation experiment is outlined below.
Caption: Experimental workflow for the catalytic hydrogenation of 2,3,6-Trifluorobenzonitrile.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures must be in place to prevent leaks and ignition sources.
-
Pyrophoric Catalysts: Both Raney® Nickel and dry Pd/C can be pyrophoric, especially after use when they are saturated with hydrogen. They should always be handled under an inert atmosphere or wetted with a solvent to prevent spontaneous ignition in air.
-
High-Pressure Reactions: Autoclaves and other high-pressure equipment must be operated by trained personnel and regularly inspected to ensure their integrity.
Conclusion
The catalytic hydrogenation of 2,3,6-trifluorobenzonitrile to (2,3,6-trifluorophenyl)methanamine is a feasible and efficient transformation. While specific literature on this exact conversion is scarce, the provided protocols for analogous compounds, particularly with Raney® Nickel, offer a robust starting point for process development. Careful optimization of the catalyst, solvent, temperature, and pressure will be key to achieving high yields and purity of the desired product. Researchers should adhere to strict safety protocols when handling hydrogen and pyrophoric catalysts.
References
Application Notes and Protocols for N-alkylation of 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine is a fluorinated organic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. The introduction of the trifluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. N-alkylation of this compound is a key chemical transformation for incorporating this valuable structural motif into a diverse range of molecular scaffolds.
While specific literature on the N-alkylation of this compound is limited, established methodologies for the N-alkylation of related aromatic amines are readily adaptable. This document provides detailed protocols for two common and effective methods for N-alkylation: Direct Alkylation with Alkyl Halides and Reductive Amination . These protocols are based on general procedures for similar substrates and are intended to serve as a starting point for reaction optimization.
General N-Alkylation Strategies
Two primary strategies for the N-alkylation of primary amines like this compound are direct alkylation and reductive amination.
-
Direct Alkylation: This method involves the reaction of the amine with an alkyl halide in the presence of a base. It is a straightforward approach, though it can sometimes lead to over-alkylation.
-
Reductive Amination: This is a two-step, one-pot reaction where the amine first reacts with a ketone or aldehyde to form an imine, which is then reduced in situ to the desired alkylated amine. This method is often preferred for its high selectivity and milder reaction conditions.
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a standard procedure for the N-alkylation of an aromatic amine using an alkyl halide and a non-nucleophilic base.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., DIEA)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add the anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the anhydrous solvent (e.g., ACN or DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and rinse the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If DMF was used as the solvent, dilute the residue with ethyl acetate and wash with water and then brine to remove the DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation
| Reagent/Parameter | General Quantity/Condition | Purpose |
| This compound | 1.0 eq | Starting material |
| Alkyl Halide | 1.0 - 1.2 eq | Alkylating agent |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | To neutralize the acid formed during the reaction |
| Solvent (e.g., ACN, DMF) | 0.1 - 0.5 M concentration | Reaction medium |
| Temperature | 50 - 80 °C | To facilitate the reaction |
| Reaction Time | 4 - 24 hours | Duration of the reaction |
Experimental Workflow
Application Notes and Protocols for Amide Coupling Reactions with 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by its fluorine substituents. The incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Amide bond formation is one of the most crucial reactions in drug discovery and development.[1][2] However, the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly reduces the nucleophilicity of the amine group in this compound. This deactivation makes it an "electron-deficient amine," which poses significant challenges for standard amide coupling protocols, often leading to sluggish reactions and unsatisfactory yields.[1][3]
These application notes provide an overview of the challenges and strategies for successfully coupling this compound with various carboxylic acids. Detailed protocols for commonly employed coupling methods are also presented.
Application Notes: Strategies for Coupling Electron-Deficient Amines
The reduced reactivity of this compound necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions. Standard methods may fail or require forcing conditions, which can compromise sensitive functional groups elsewhere in the molecule.
Key considerations include:
-
Choice of Coupling Reagent: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts (e.g., PyBOP) are often more effective than standard carbodiimides like DCC or EDC alone.[4] These reagents form highly activated esters that can react more readily with weakly nucleophilic amines.[5]
-
Use of Additives: Additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often used with carbodiimides (like EDC) to form active esters, which can minimize side reactions and improve yields.[4][6]
-
Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential to neutralize the acid formed during the reaction without competing with the primary amine.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used.
-
Alternative Methods: For particularly challenging couplings involving sterically hindered substrates or highly deactivated amines, conversion of the carboxylic acid to a more reactive species, such as an acyl fluoride, can be a highly effective strategy.[3][7][8]
Data Presentation
The following tables summarize common coupling systems and provide illustrative data for the coupling of an equivalent of a generic carboxylic acid with this compound.
Disclaimer: The quantitative data in Table 2 are representative examples based on typical outcomes for electron-deficient amines and are intended for comparative purposes. Actual results will vary based on the specific carboxylic acid substrate, scale, and precise reaction conditions.
Table 1: Comparison of Common Amide Coupling Systems
| Coupling System | Reagent Class | Mechanism of Action | Advantages | Common Challenges |
| EDC / HOBt | Carbodiimide | Forms an O-acylisourea intermediate, which reacts with HOBt to give a less-racemizing active ester.[9] | Cost-effective; water-soluble byproducts simplify workup.[4] | Can be sluggish with electron-deficient amines; may require higher temperatures.[1] |
| HATU / Base | Uronium/Aminium Salt | Reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5] | High efficiency and fast reaction rates, even with challenging substrates.[4][10] | Higher cost; potential for guanidinium side-product formation with the amine. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine. | Byproducts are water-soluble; effective for low-epimerization couplings. | Requires stoichiometric amounts; can be viscous and difficult to handle. |
| Acyl Fluoride / Base | Acid Fluoride | The highly electrophilic acyl fluoride reacts directly with the amine. | Excellent for sterically hindered and electron-deficient partners; minimizes steric clash.[8] | Requires an additional step to form the acyl fluoride (though can be done in situ).[3][7] |
Table 2: Illustrative Reaction Conditions and Yields
| Entry | Coupling System (Equivalents) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | EDC (1.5), HOBt (1.5) | DIPEA (3.0) | DMF | 25 → 50 | 24 | 40-60 |
| 2 | HATU (1.2) | DIPEA (3.0) | DMF | 25 | 6 | 75-90 |
| 3 | T3P® (1.5) | Pyridine (3.0) | EtOAc | 25 | 12 | 65-85 |
| 4 | TCFH (1.2) / NMI | N-Methylimidazole (3.0) | MeCN | 60 | 8 | 70-90 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is corrosive and can cause skin burns and eye damage.[11] Handle all reagents and solvents with care.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for coupling electron-deficient amines due to the high reactivity of the HATU reagent.[5]
Reagents and Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
-
Ethyl acetate, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separation funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Add this compound (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-8 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separation funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method. For electron-deficient amines, the reaction may require gentle heating to proceed at a reasonable rate.[1][6]
Reagents and Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
-
DCM, 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, separation funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.5 eq), and dissolve in anhydrous DCM or DMF (approx. 0.2 M).
-
Add this compound (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). If the reaction is sluggish (monitored by TLC/LC-MS), it may be gently heated to 40-50 °C.
-
Once the reaction is complete, if DMF was used, remove most of it under high vacuum. If DCM was used, proceed directly to the next step.
-
Dilute the residue with ethyl acetate or DCM.
-
Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated brine (1x). The aqueous washes help remove unreacted EDC and its urea byproduct.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired amide.
Visualizations
Caption: General workflow for an amide coupling experiment.
Caption: Key components in an amide coupling reaction.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 错误页 [amp.chemicalbook.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzylamine is a valuable starting material in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluorinated phenyl ring, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. While specific literature detailing the direct synthesis of a wide range of novel heterocyclic compounds from this compound is limited, its chemical structure lends itself to several established synthetic strategies for heterocycle formation. These application notes provide detailed protocols for plausible synthetic routes to novel triazole and dihydropyridine derivatives, based on analogous reactions reported in the literature.
The protocols outlined below are intended as a guide for the synthesis of novel compounds for screening and development. Researchers should note that reaction conditions may require further optimization for specific target molecules.
I. Synthesis of Novel 1,2,3-Triazole Derivatives
A highly efficient and widely used method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This approach involves the conversion of the primary amine of this compound to an azide, followed by the cycloaddition reaction with a terminal alkyne.
Logical Workflow for Triazole Synthesis
Caption: Workflow for the synthesis of 1,2,3-triazoles from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3,6-Trifluorobenzyl Azide
This protocol is adapted from standard procedures for the conversion of primary amines to azides.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and aqueous HCl at 0 °C in a round-bottom flask with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the diazotized solution to the sodium azide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3,6-trifluorobenzyl azide.
-
Protocol 2: Synthesis of a Novel 1-(2,3,6-Trifluorobenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol is based on the well-established CuAAC reaction.
-
Materials:
-
2,3,6-Trifluorobenzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Reaction vial
-
Magnetic stirrer
-
-
Procedure:
-
In a reaction vial, dissolve 2,3,6-trifluorobenzyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 eq) to the mixture.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole.
-
Data Presentation
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| This compound | Phenylacetylene | 1-(2,3,6-Trifluorobenzyl)-4-phenyl-1H-1,2,3-triazole | 85-95 | TBD |
| This compound | Propargyl alcohol | (1-(2,3,6-Trifluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | 80-90 | TBD |
| This compound | 1-Ethynylcyclohexene | 1-(2,3,6-Trifluorobenzyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 82-92 | TBD |
| TBD: To be determined experimentally. |
II. Synthesis of Novel Dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that can be adapted for the synthesis of dihydropyridine derivatives from an amine, a β-ketoester, and an aldehyde. In this proposed synthesis, this compound would serve as the nitrogen source.
Logical Workflow for Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of dihydropyridines.
Experimental Protocol
Protocol 3: Synthesis of a Novel 1-(2,3,6-Trifluorobenzyl)-1,4-dihydropyridine Derivative
This protocol describes a one-pot synthesis of a dihydropyridine derivative.
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and an aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Data Presentation
| Aldehyde Reagent | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1-(2,3,6-trifluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | 60-75 | TBD |
| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1-(2,3,6-trifluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | 65-80 | TBD |
| 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1-(2,3,6-trifluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | 62-78 | TBD |
| TBD: To be determined experimentally. |
Disclaimer: These protocols are based on established chemical reactions and are provided as a guide for research purposes. The synthesis of novel compounds should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.
Application of 2,3,6-Trifluorobenzylamine in Medicinal Chemistry: A Keystone for Novel Therapeutics
Introduction
2,3,6-Trifluorobenzylamine is a fluorinated organic compound that is emerging as a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. While its isomer, 2,4,6-trifluorobenzylamine, is well-known as a key intermediate in the synthesis of the antiviral drug Bictegravir, the applications of this compound are still being actively explored, with its unique substitution pattern offering new avenues for drug design and development. This document provides a detailed overview of the known applications of this compound in medicinal chemistry, including its role in the synthesis of specific therapeutic agents, experimental protocols, and the biological significance of the resulting compounds.
Application in the Synthesis of Biologically Active Compounds
Currently, the primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of novel therapeutic agents. Its trifluorinated phenyl moiety is incorporated into larger molecules to modulate their electronic and lipophilic properties, which can lead to improved efficacy and pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 230295-09-7 |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~175-177 °C |
| Solubility | Soluble in common organic solvents |
Experimental Protocols
The following section details a representative experimental protocol for a reaction involving this compound. It is important to note that specific reaction conditions may vary depending on the substrate and desired product.
General Protocol for Amide Coupling Reactions
Amide bond formation is a fundamental reaction in medicinal chemistry, and this compound can be readily acylated to introduce the trifluorobenzyl group into a target molecule.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the organic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide.
Table 2: Representative Amide Coupling Reaction Data
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Yield (%) |
| This compound | Benzoic Acid | HATU | DMF | 85 |
| This compound | Acetic Acid | HOBt/EDC | DCM | 78 |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow involving this compound.
Designing Enzyme Inhibitors with a 2,3,6-Trifluorobenzylamine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and overall drug-like properties. The 2,3,6-Trifluorobenzylamine scaffold, while less common than its 2,4,6-trifluoro isomer, presents a unique substitution pattern with the potential for developing novel, potent, and selective enzyme inhibitors. This document provides a prospective guide for researchers on the design, synthesis, and evaluation of enzyme inhibitors based on this scaffold. While specific examples of enzyme inhibitors containing the this compound moiety are not widely reported in publicly available literature, this guide will extrapolate from the known roles of fluorinated compounds in drug discovery to provide a robust framework for its application.
Introduction: The Potential of the this compound Scaffold
The benzylamine substructure is a versatile starting point for the synthesis of a wide array of biologically active molecules. The addition of fluorine atoms to the phenyl ring can profoundly influence the physicochemical properties of the resulting compounds. The trifluorinated benzylamine scaffold, in particular, offers several advantages in the design of enzyme inhibitors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[1][2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and multipolar interactions, with amino acid residues in an enzyme's active site. This can lead to tighter binding and increased potency.[1][2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the benzylamine's amino group, influencing its ionization state at physiological pH and potentially optimizing interactions with the target enzyme.
-
Improved Lipophilicity and Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1]
The specific 2,3,6-trifluoro substitution pattern provides a distinct electronic and steric profile compared to other isomers, offering a unique opportunity for fine-tuning inhibitor selectivity.
General Workflow for Inhibitor Design and Evaluation
A systematic approach is crucial for the successful development of enzyme inhibitors based on the this compound scaffold. The following workflow outlines the key stages, from initial design to preclinical evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
Protocol: General Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for an additional 2-12 hours, or until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.
Note: The specific reaction conditions (solvent, temperature, reaction time, and choice of reducing agent) may need to be optimized for different substrates.
Enzyme Inhibition Assays
The choice of assay will depend on the specific enzyme being targeted. Below is a general protocol for a fluorescence-based enzyme inhibition assay, which is a common method for high-throughput screening.
Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare a stock solution of the enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well black microplate, add a small volume (e.g., 1 µL) of the test inhibitor solution at various concentrations (serial dilutions). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Add a defined amount of the enzyme solution to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be presented in a clear and organized manner to facilitate comparison between different compounds.
Table 1: Example of Quantitative Data Summary for Hypothetical Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
| TFBA-001 | Kinase A | 50 | 25 | Competitive |
| TFBA-002 | Protease B | 120 | 60 | Non-competitive |
| TFBA-003 | Phosphatase C | 250 | 125 | Uncompetitive |
| Reference | Kinase A | 10 | 5 | Competitive |
Signaling Pathway Visualization
Understanding the biological context of the target enzyme is crucial. Diagrams of the relevant signaling pathways can help to visualize the potential downstream effects of enzyme inhibition.
Example: A Generic Kinase Signaling Pathway
Conclusion
The this compound scaffold represents an underexplored but promising starting point for the design of novel enzyme inhibitors. Its unique substitution pattern offers opportunities for developing compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and workflow outlined in this document provide a foundational guide for researchers to explore the potential of this scaffold in their drug discovery programs. Through systematic design, synthesis, and evaluation, it may be possible to unlock new classes of therapeutic agents for a variety of diseases.
References
Application Notes and Protocols for the Incorporation of 2,3,6-Trifluorobenzylamine into Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 2,3,6-Trifluorobenzylamine is a versatile, fluorinated building block with potential for the synthesis of novel agrochemicals. Its unique substitution pattern offers a distinct electronic and steric profile compared to more commonly used isomers.
These application notes provide a detailed, hypothetical protocol for the incorporation of this compound into the synthesis of a novel pyrazole carboxamide fungicide, herein designated as Gemini-Fungicide 236 . Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[1][2][3] This document outlines the synthetic route, detailed experimental procedures, and expected analytical data.
Hypothetical Agrochemical Profile: Gemini-Fungicide 236
Chemical Name: N-(2,3,6-trifluorobenzyl)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Target Class: Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
Proposed Spectrum of Activity: Broad-spectrum activity against a range of fungal pathogens in cereal and fruit crops.
Overall Synthetic Workflow
The synthesis of Gemini-Fungicide 236 is a multi-step process involving the preparation of two key intermediates: 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Intermediate B ) and this compound (Intermediate C ). These intermediates are then coupled to form the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trifluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6-Trifluorobenzylamine synthesis. The guidance is based on established principles for the synthesis of related fluorinated benzylamines, primarily focusing on two key synthetic routes: reductive amination of 2,3,6-trifluorobenzaldehyde and catalytic hydrogenation of 2,3,6-trifluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main industrial and laboratory-scale methods for synthesizing this compound are:
-
Reductive Amination of 2,3,6-Trifluorobenzaldehyde: This is a two-step, one-pot reaction where the aldehyde first reacts with an amine source (like ammonia) to form an imine, which is then reduced to the corresponding amine.
-
Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile: In this method, the nitrile group of 2,3,6-trifluorobenzonitrile is reduced to a primary amine using a metal catalyst and a hydrogen source.
Q2: I am observing low yields in my reductive amination. What are the common causes?
A2: Low yields in the reductive amination of 2,3,6-trifluorobenzaldehyde can stem from several factors:
-
Inefficient Imine Formation: The initial condensation reaction to form the imine may be incomplete. This can be influenced by the choice of solvent, temperature, and the presence of water.
-
Side Reactions: The aldehyde starting material can be reduced to the corresponding alcohol (2,3,6-trifluorobenzyl alcohol) by the reducing agent. Also, the product benzylamine can react with the starting aldehyde to form a secondary amine, which can be a significant byproduct.
-
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or protic solvents.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can all significantly impact the yield.
Q3: How can I minimize the formation of secondary amines during catalytic hydrogenation of 2,3,6-trifluorobenzonitrile?
A3: The formation of dibenzylamine, a common secondary amine impurity, can be suppressed by adding ammonia to the reaction mixture. Ammonia helps to shift the equilibrium away from the reaction of the newly formed benzylamine with the intermediate imine, thus favoring the formation of the primary amine. The use of a solvent system containing ammonia, such as a methanolic ammonia solution, is a common strategy.
Q4: What are the recommended catalysts for the hydrogenation of 2,3,6-trifluorobenzonitrile?
A4: Raney Nickel (Raney-Ni) and Palladium on Carbon (Pd/C) are commonly used catalysts for the hydrogenation of aromatic nitriles. The choice of catalyst can influence the reaction conditions required (temperature and pressure) and the selectivity towards the primary amine.
Q5: Are there any specific safety precautions I should take when working with these reactions?
A5: Yes. Both reductive amination and catalytic hydrogenation involve hazardous materials and conditions.
-
Hydrogen Gas: Catalytic hydrogenation is typically performed under hydrogen pressure, which is highly flammable and explosive. Ensure proper ventilation and use intrinsically safe equipment.
-
Raney Nickel: Raney-Ni is pyrophoric and can ignite spontaneously when exposed to air. It should be handled as a slurry in water or a suitable solvent.
-
Cyanide Compounds: While not directly used in the final step, the synthesis may involve cyanide-containing precursors. Handle with extreme caution in a well-ventilated fume hood.
-
General Chemical Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Reductive Amination of 2,3,6-Trifluorobenzaldehyde
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Aldehyde | Incomplete imine formation. | - Use a dehydrating agent (e.g., molecular sieves) to remove water. - Optimize the reaction temperature; gentle heating may be required. - Consider using a different solvent. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective. |
| Significant Formation of 2,3,6-Trifluorobenzyl alcohol | Aldehyde is being directly reduced by the reducing agent. | - Choose a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be less reactive towards aldehydes compared to imines.[1] - If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition. |
| Formation of Secondary Amine Impurities | The product benzylamine is reacting with the starting aldehyde. | - Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Low Overall Yield | Suboptimal reaction conditions or work-up procedure. | - Systematically vary the reaction temperature, time, and stoichiometry of reagents to find the optimal conditions. - Ensure efficient extraction of the product during work-up. The amine product can be protonated with acid and extracted into the aqueous phase, then liberated by basification and extracted back into an organic solvent for purification. |
Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Nitrile | Inactive or poisoned catalyst. | - Use fresh, high-quality catalyst. - Ensure the starting materials and solvent are free from catalyst poisons such as sulfur compounds. - Increase catalyst loading. |
| Insufficient hydrogen pressure or temperature. | - Gradually increase the hydrogen pressure and/or reaction temperature. Be mindful of the potential for increased side reactions at higher temperatures. | |
| Formation of Secondary Amine (Dibenzylamine) | Reaction of the product with the intermediate imine. | - Add ammonia to the reaction mixture. A common solvent system is a solution of ammonia in methanol.[2] This helps to suppress the formation of secondary amines. |
| Dehalogenation of the Aromatic Ring | Over-reduction catalyzed by the metal catalyst. | - Use a milder catalyst or reaction conditions. For example, try a lower temperature or hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Catalyst Filtration | Fine catalyst particles. | - Use a filter aid like Celite® to improve filtration. - Allow the catalyst to settle before decanting the supernatant. |
Experimental Protocols (Adapted from related syntheses)
Disclaimer: The following protocols are adapted from literature procedures for the synthesis of the 2,4,6-trifluorobenzylamine isomer and should be considered as a starting point for the optimization of this compound synthesis. Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile
This protocol is adapted from a procedure for the synthesis of 2,4,6-trifluorobenzylamine.[2]
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney-Nickel (slurry in water)
-
Methanol
-
Ammonia solution (e.g., 25% in water)
-
Hydrogen gas
-
Dichloromethane (for extraction)
Procedure:
-
To a high-pressure autoclave, add 2,3,6-trifluorobenzonitrile (1 part by mass), Raney-Ni (0.05-0.1 parts by mass), and a solution of ammonia in methanol (e.g., 1.5-2 parts by mass of ammonia in 10-12 parts by mass of methanol).
-
Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 0.5-1 MPa.
-
Heat the reaction mixture to 80-100°C with stirring (e.g., 350-500 rpm).
-
Maintain the temperature and pressure for 8-10 hours, monitoring the reaction progress by TLC or GC if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
To the residue, add water and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Yield Data for 2,4,6-Trifluorobenzylamine Synthesis (for reference):
| Reactant | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trifluorobenzonitrile | Raney-Ni | 90 | 1 | 8 | 85 | [2] |
| 2,4,6-Trifluorobenzonitrile | Raney-Ni | 30 | 1 | 8 | 50 | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Synthetic Pathways to this compound
Caption: Primary synthetic routes to this compound.
References
Technical Support Center: Purification of Crude 2,3,6-Trifluorobenzylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,3,6-Trifluorobenzylamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
Researchers may face several issues during the purification of this compound. This guide provides a systematic approach to identifying and resolving these common problems.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Distillation | - Inefficient fractionation due to improper packing or heating rate.- Presence of close-boiling impurities.- Thermal decomposition of the amine. | - Ensure the distillation column is adequately packed and insulated.- Optimize the heating rate to allow for proper vapor-liquid equilibrium.- Consider using a spinning band distillation apparatus for better separation.- Perform a pre-distillation chemical wash (e.g., with a dilute acid) to remove basic impurities or a dilute base wash for acidic impurities.- Lower the distillation pressure (vacuum) to reduce the boiling point and minimize thermal degradation. |
| Poor Crystal Formation During Recrystallization | - Incorrect solvent or solvent mixture.- Solution is too dilute.- Cooling rate is too fast.- Presence of impurities inhibiting crystallization. | - Perform a thorough solvent screen to find a solvent in which the amine is soluble at high temperatures and insoluble at low temperatures.- Concentrate the solution before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try seeding the solution with a pure crystal of this compound.- If the free base does not crystallize well, consider converting it to a salt (e.g., hydrochloride) which may have better crystallization properties.[1] |
| Product Tailing or Poor Separation in Column Chromatography | - Strong interaction between the basic amine and acidic silica gel.- Inappropriate solvent system. | - Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Use an alternative stationary phase like alumina or a deactivated silica gel.- For reversed-phase chromatography, consider using a fluorinated stationary phase which can offer unique selectivity for fluorinated compounds.[2][3] |
| Product Discoloration (e.g., turning yellow or pink) | - Air oxidation of the amine.- Presence of metallic impurities. | - Handle the amine under an inert atmosphere (e.g., nitrogen or argon).- Store the purified amine under an inert atmosphere and protected from light.- Consider treating the crude material with a decolorizing agent like activated charcoal before the final purification step. |
| Identification of Unknown Impurities | - Side reactions during synthesis or degradation. | - Utilize analytical techniques like GC-MS to identify the mass of the impurity. A common impurity in fluorobenzylamines is the corresponding difluorobenzylimine, formed from the condensation of two amine molecules.[4][5] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are vacuum distillation, recrystallization (often of a salt derivative), and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What purity levels can be expected from different purification methods?
A2: The achievable purity depends on the specific impurities present in the crude material. However, the following table provides a summary of reported purity levels for similar compounds:
| Purification Method | Starting Material | Final Purity (by HPLC) | Yield | Reference |
| Reduced Pressure Distillation | Crude 2,4,6-Trifluorobenzylamine | 98.9% | 28.0% | [6] |
| Reduced Pressure Distillation | Crude 2,4,6-Trifluorobenzylamine | 98.6% | 25.2% | [6] |
| Vacuum Distillation | Crude 2,4,6-Trifluorobenzylamine | 99% | 85% | [7] |
Q3: How can I remove colored impurities from my this compound sample?
A3: Colored impurities, often resulting from oxidation, can typically be removed by treating a solution of the crude amine with activated charcoal, followed by filtration. This is often done as a preliminary step before recrystallization or as a final "polishing" step.
Q4: My amine is an oil at room temperature. Can I still use recrystallization?
A4: If the free amine is an oil, you can attempt to form a crystalline salt. The hydrochloride or hydrobromide salts of amines are often crystalline and can be purified by recrystallization from polar solvents like ethanol, methanol, or isopropanol-water mixtures.[1][8]
Q5: What is the best way to store purified this compound?
A5: this compound, like many amines, can be sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place to prevent degradation.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a thermometer. Ensure all joints are well-sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level. A cold trap between the apparatus and the pump is recommended.
-
Heating: Begin to gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Monitor the temperature of the vapor. Collect the fraction that distills over at a constant temperature and pressure. This fraction is the purified this compound.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This protocol is effective for removing impurities that have different solubility profiles from the amine salt.
Methodology:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair for recrystallization. The salt should be soluble in the hot solvent and insoluble in the cold solvent. Common choices include ethanol, methanol, or isopropanol/water mixtures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude salt to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
Free Base Liberation (Optional): To recover the free amine, dissolve the purified salt in water and add a base (e.g., NaOH solution) until the solution is basic. Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography
This method is useful for separating impurities with similar polarities.
Methodology:
-
Stationary Phase and Eluent Selection: For normal-phase chromatography, select a stationary phase (e.g., silica gel or alumina) and an eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate). To prevent tailing, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a chromatography column with the chosen stationary phase, ensuring it is packed uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the sample through the column, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Purification Workflow Diagram
Caption: A general workflow illustrating the decision-making process for purifying crude this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 7. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
"common side reactions in the synthesis of 2,3,6-Trifluorobenzylamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Trifluorobenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the two main synthetic routes: reductive amination of 2,3,6-Trifluorobenzaldehyde and reduction of 2,3,6-Trifluorobenzonitrile.
Issue 1: Low Yield of this compound in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure the reaction is anhydrous, as water can inhibit imine formation. Consider using a drying agent like magnesium sulfate or molecular sieves. - An acidic catalyst (e.g., a few drops of acetic acid) can accelerate imine formation.[1] - Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde before adding the reducing agent. |
| Inefficient Reduction of the Imine | - Select an appropriate reducing agent. Sodium borohydride (NaBH₄) is a common choice, but for one-pot reactions, a milder agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) may be preferable as they are less likely to reduce the starting aldehyde.[2][3] - Ensure a sufficient molar excess of the reducing agent is used. |
| Side Reactions | - Over-alkylation: Formation of the secondary amine, bis(2,3,6-trifluorobenzyl)amine, can occur. Using a larger excess of ammonia or the primary amine starting material can minimize this.[4] - Aldehyde Reduction: If a strong reducing agent like NaBH₄ is used in a one-pot reaction, it can reduce the starting aldehyde to 2,3,6-trifluorobenzyl alcohol. Add the reducing agent after confirming complete imine formation. |
| Product Isolation Issues | - Optimize the work-up procedure. Acid-base extraction is typically used to isolate the amine. Ensure the pH is sufficiently basic to deprotonate the amine for extraction into an organic solvent. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Source | Troubleshooting and Purification |
| Unreacted 2,3,6-Trifluorobenzaldehyde | Incomplete reaction during reductive amination. | - Drive the reaction to completion by extending the reaction time or using a more active catalyst/reducing agent. - Purification can be achieved by column chromatography or by converting the amine to its hydrochloride salt, which may precipitate, leaving the aldehyde in solution. |
| 2,3,6-Trifluorobenzyl Alcohol | Reduction of the starting aldehyde. | - Use a milder reducing agent (e.g., STAB) or a two-step procedure where the imine is formed before the reducing agent is added. - Separation is typically achieved by column chromatography. |
| Bis(2,3,6-trifluorobenzyl)amine (Secondary Amine) | Over-alkylation of the product. | - Use a large excess of the ammonia source. - Purification can be challenging due to similar polarities. Fractional distillation under reduced pressure or careful column chromatography may be effective. |
| Unreacted 2,3,6-Trifluorobenzonitrile | Incomplete reduction of the nitrile. | - Increase the catalyst loading (e.g., Raney Nickel, Palladium on carbon), hydrogen pressure, or reaction time. - Purification can be achieved by distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods are:
-
Reductive Amination of 2,3,6-Trifluorobenzaldehyde: This involves the reaction of the aldehyde with an amine source (like ammonia or an ammonium salt) to form an imine, which is then reduced in situ to the desired primary amine.
-
Reduction of 2,3,6-Trifluorobenzonitrile: This method involves the catalytic hydrogenation of the nitrile group to an aminomethyl group, typically using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.
Q2: I am observing the formation of a significant amount of secondary amine as a byproduct. How can I prevent this?
A2: The formation of bis(2,3,6-trifluorobenzyl)amine is a common side reaction resulting from the newly formed primary amine reacting with another molecule of the starting aldehyde and subsequent reduction. To minimize this, it is recommended to use a large excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate). This shifts the equilibrium towards the formation of the primary amine.[4]
Q3: My reductive amination reaction is sluggish. What can I do to improve the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the imine intermediate.[1]
-
Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious as excessive heat can lead to side reactions.
-
Water Removal: Ensure your reagents and solvent are dry, as water can hinder the formation of the imine.
Q4: What are the key differences in potential side products between the reductive amination and nitrile reduction routes?
A4:
-
Reductive Amination: The primary side products are typically the corresponding alcohol (from aldehyde reduction) and the secondary amine (from over-alkylation). Incomplete reaction will leave unreacted aldehyde.
-
Nitrile Reduction: The main potential impurity is unreacted nitrile due to incomplete reduction. Depending on the catalyst and conditions, partially reduced intermediates might also be present, though this is less common with robust catalysts like Raney Nickel.
Q5: Are there any specific safety precautions I should take when working with fluorinated compounds and the reagents for this synthesis?
A5: Yes, standard laboratory safety protocols should be strictly followed.
-
Fluorinated Compounds: Handle 2,3,6-Trifluorobenzaldehyde and its derivatives in a well-ventilated fume hood. They can be irritants.
-
Reducing Agents: Sodium borohydride and other metal hydrides are flammable and react with water to produce hydrogen gas. Handle them with care and away from ignition sources. Sodium cyanoborohydride, while a useful reagent, can release toxic hydrogen cyanide gas under acidic conditions.
-
Catalysts: Raney Nickel is pyrophoric and should be handled as a slurry in water or alcohol. Palladium on carbon is flammable, especially when dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Trifluorobenzylamines
| Parameter | Reductive Amination of 2,4,6-Trifluorobenzaldehyde | Reduction of 2,4,6-Trifluorobenzonitrile [5] |
| Starting Material | 2,4,6-Trifluorobenzaldehyde | 2,4,6-Trifluorobenzonitrile |
| Amine Source | Ammonia in Methanol | - |
| Reducing Agent / Catalyst | Sodium Borohydride (NaBH₄) | Raney Nickel |
| Solvent | Methanol | Methanol, Ammonia |
| Temperature | Room Temperature to 40°C | 30°C - 90°C |
| Pressure | Atmospheric | 1 MPa Hydrogen |
| Typical Yield | 70-85% | 50-85% |
| Reported Purity | >95% (after purification) | >99% (after distillation) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 2,3,6-Trifluorobenzaldehyde (General Procedure)
-
To a solution of 2,3,6-trifluorobenzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10-15 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 equivalents) in portions, keeping the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Reduction of 2,3,6-Trifluorobenzonitrile (General Procedure)
-
In a high-pressure autoclave, charge 2,3,6-trifluorobenzonitrile (1 equivalent), a suitable solvent such as methanol, and a catalytic amount of Raney Nickel (as a slurry, typically 5-10% by weight of the nitrile).
-
Add a solution of ammonia in methanol (optional, but can suppress secondary amine formation).
-
Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 50-90°C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by distillation under reduced pressure.
Visualizations
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
Technical Support Center: Reduction of 2,3,6-Trifluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,3,6-Trifluorobenzonitrile. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Conversion of 2,3,6-Trifluorobenzonitrile
Q1: My reaction shows a low yield of the desired (2,3,6-Trifluorobenzyl)amine, with a significant amount of unreacted starting material. What are the potential causes and solutions?
A1: Low conversion can stem from several factors related to the catalyst, reaction conditions, or the purity of your reagents.
-
Catalyst Activity: The activity of your catalyst is crucial. If you are using a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C), ensure it is fresh or has been properly activated and stored. Over time, catalysts can become poisoned or deactivated.
-
Recommendation: Use a fresh batch of catalyst or increase the catalyst loading. For hydrogenations, ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
-
-
Insufficient Hydrogen Pressure: In catalytic hydrogenations, inadequate hydrogen pressure can lead to incomplete reduction.
-
Recommendation: Increase the hydrogen pressure within the safe limits of your reaction vessel. Ensure there are no leaks in your hydrogenation setup.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.
-
Recommendation: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. Extend the reaction time and continue monitoring until the starting material is consumed.
-
-
Solvent Purity: The presence of impurities in the solvent can interfere with the reaction.
-
Recommendation: Use anhydrous, high-purity solvents.
-
Q2: I am using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) and still observing low conversion. What should I check?
A2: With strong reducing agents like LiAlH₄, incomplete reaction is often due to reagent deactivation or improper reaction setup.
-
Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture.
-
Recommendation: Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution of known molarity. Handle the reagent under strictly anhydrous conditions.
-
-
Reaction Stoichiometry: An insufficient amount of the reducing agent will result in an incomplete reaction.
-
Recommendation: Ensure you are using a sufficient molar excess of LiAlH₄. A common starting point is 2-4 equivalents relative to the nitrile.
-
-
Reaction Temperature: While LiAlH₄ reductions are often performed at room temperature or reflux, the initial addition should be done at a lower temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to complete the reduction.
-
Recommendation: Review your temperature profile. Ensure the reaction is allowed to proceed at a suitable temperature for a sufficient duration after the initial addition.
-
Issue 2: Formation of Side Products
Q3: My reaction mixture shows the formation of unexpected byproducts alongside the desired primary amine. What are these and how can I minimize them?
A3: Side reactions in nitrile reductions can lead to the formation of secondary amines, imines, or products resulting from defluorination.
-
Secondary Amine Formation: The primary amine product can sometimes react with an intermediate imine to form a secondary amine. This is more common in catalytic hydrogenations.
-
Recommendation: The addition of ammonia to the reaction mixture can often suppress the formation of secondary amines by competitively reacting with the imine intermediate.
-
-
Incomplete Reduction (Imine Formation): If the reaction is stopped prematurely or if the reducing agent is not potent enough, the reaction may stall at the imine intermediate.
-
Recommendation: Ensure sufficient reaction time and an adequate amount of a strong reducing agent.
-
-
Hydrodefluorination: The fluorine atoms on the aromatic ring, particularly those activated by their position, can be susceptible to cleavage under certain reductive conditions, leading to the formation of di- or monofluorinated benzylamines.
-
Recommendation: Milder reducing agents or more controlled reaction conditions may be necessary. For catalytic hydrogenations, catalyst choice can be critical; for example, using a different metal or support might reduce defluorination. Screening different catalysts is advisable.
-
Frequently Asked Questions (FAQs)
Q4: What is a recommended starting protocol for the reduction of 2,3,6-Trifluorobenzonitrile to (2,3,6-Trifluorobenzyl)amine via catalytic hydrogenation?
A4: A general protocol for the catalytic hydrogenation of a related compound, 2,4,6-Trifluorobenzonitrile, has been reported and can be adapted as a starting point.
Experimental Protocol: Catalytic Hydrogenation of a Trifluorobenzonitrile
| Parameter | Value |
| Substrate | 2,4,6-Trifluorobenzonitrile |
| Catalyst | Raney Nickel |
| Solvent | Isopropyl alcohol |
| Additives | Anhydrous ammonia |
| Temperature | 65-75 °C |
| Hydrogen Pressure | 10 kg/cm ² (approx. 142 psi) |
| Reaction Time | 10-12 hours |
| Reported Yield | 94% |
| Reported Purity | 97% (by GC) |
Note: This protocol was reported for 2,4,6-Trifluorobenzonitrile and may require optimization for the 2,3,6-isomer.
Q5: Can I use Sodium Borohydride (NaBH₄) to reduce 2,3,6-Trifluorobenzonitrile?
A5: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines on its own.[1][2][3] However, its reactivity can be enhanced by the addition of transition metal salts, such as CoCl₂. For a more direct and reliable reduction of an electron-deficient nitrile, stronger reducing agents like LiAlH₄ or catalytic hydrogenation are typically preferred.
Q6: Are there any known incompatibilities or hazardous reaction conditions I should be aware of?
A6: Yes, particularly when using powerful reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents to release flammable hydrogen gas.[2] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and anhydrous solvents are essential. The workup of LiAlH₄ reactions must be performed with extreme care, typically by slow, controlled addition of a quenching agent at low temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure your hydrogenation equipment is properly maintained and operated in a well-ventilated area. Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric when dry and should be handled as a slurry or under an inert atmosphere.
Experimental Workflow & Logic
The following diagram illustrates a logical troubleshooting workflow for the reduction of 2,3,6-Trifluorobenzonitrile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Selection for 2,3,6-Trifluorobenzylamine Preparation
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of 2,3,6-Trifluorobenzylamine via catalytic hydrogenation of 2,3,6-Trifluorobenzonitrile. It includes frequently asked questions (FAQs), troubleshooting advice, comparative data on catalyst performance, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent and industrially viable method is the catalytic hydrogenation of 2,3,6-Trifluorobenzonitrile. This process involves the reduction of the nitrile (-CN) group to an aminomethyl (-CH₂NH₂) group using hydrogen gas in the presence of a metal catalyst.
Q2: Which catalysts are typically recommended for the hydrogenation of 2,3,6-Trifluorobenzonitrile?
Commonly used catalysts for this transformation include Raney® Nickel (Raney-Ni) and Palladium on carbon (Pd/C).[1][2][3] Cobalt-based catalysts have also been shown to be effective for nitrile hydrogenations.[1][4] The choice of catalyst depends on factors such as desired selectivity, cost, and reaction conditions.
Q3: What are the main challenges or side reactions in this synthesis?
The primary challenge is controlling selectivity. The reaction pathway involves an intermediate imine, which can react with the final primary amine product to form secondary amines (e.g., bis(2,3,6-trifluorobenzyl)amine) and subsequently tertiary amines.[5][6] Hydrogenolysis, the cleavage of the C-N bond, can also occur, leading to byproducts.[7]
Q4: How can I improve the selectivity towards the desired primary amine?
Selectivity can be significantly enhanced by using additives. The addition of ammonia to the reaction medium is a common strategy, particularly when using Raney-Ni or rhodium catalysts, as it helps to suppress the formation of secondary and tertiary amines.[1][2] Basic additives like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) have also been reported to have a positive effect with cobalt and nickel catalysts.[1]
Q5: What are typical reaction conditions for this hydrogenation?
Reaction conditions vary depending on the catalyst used. For Raney-Ni, temperatures may range from 25-120°C with hydrogen pressures of 0.1-2.0 MPa.[2][8] Palladium catalysts can often operate under milder conditions.[7] The solvent also plays a crucial role, with alcoholic solvents like methanol or ethanol being common choices.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (2,3,6-Trifluorobenzonitrile) | 1. Inactive catalyst (poisoned or expired).2. Insufficient hydrogen pressure or poor gas dispersion.3. Reaction temperature is too low.4. Impurities in the starting material or solvent. | 1. Use fresh, high-quality catalyst. Consider a different catalyst type (e.g., switch from Pd/C to Raney-Ni).2. Ensure proper sealing of the reactor. Increase stirring speed to improve gas-liquid mass transfer. Check and purge lines with H₂.3. Gradually increase the reaction temperature within the recommended range for the catalyst.4. Use purified starting material and anhydrous, high-purity solvents. |
| Low yield of the primary amine (this compound) | 1. Formation of secondary/tertiary amine byproducts.2. Hydrogenolysis of the C-N bond.3. Incomplete reaction. | 1. Add ammonia (e.g., in a methanol solution) to the reaction mixture to suppress byproduct formation.[1][2]2. Use a more selective catalyst. Lowering the reaction temperature or pressure may also reduce hydrogenolysis.3. Increase reaction time or catalyst loading. Monitor the reaction progress using GC or TLC. |
| Formation of significant amounts of secondary amine | The intermediate imine is reacting with the primary amine product. | This is a common issue in nitrile reductions.[9] Introduce an excess of ammonia into the reaction system.[1][2] Alternatively, using acidic additives with a Pd/C catalyst can sometimes favor primary amine formation.[7] |
| Reaction stalls before completion | Catalyst deactivation or poisoning. | 1. Ensure the substrate and solvent are free from catalyst poisons like sulfur or halogen compounds (beyond the substrate's fluorine atoms).2. Consider adding more catalyst to the reaction mixture if feasible, or filter and restart with a fresh batch. |
Catalyst Performance Data
The selection of a catalyst is critical and involves trade-offs between activity, selectivity, and cost. The following table summarizes typical conditions and performance metrics for common catalysts used in nitrile reduction.
| Catalyst | Typical Loading (w/w vs. Substrate) | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Additive | Key Advantages/Disadvantages |
| Raney® Nickel | 5 - 10% | 80 - 120 | 0.5 - 2.0 | Methanol, Ethanol | Ammonia[2] | Advantages: Cost-effective, high activity.[1] Disadvantages: Often requires higher temperatures/pressures, lower selectivity without additives, pyrophoric. |
| Palladium on Carbon (Pd/C) | 0.1 - 1.5% (dry weight)[10] | 25 - 80 | 0.5 - 1.0 | Methanol, Ethanol, Acetic Acid | Acidic or Basic[7][10] | Advantages: High activity under mild conditions, good selectivity.[3][7] Disadvantages: Higher cost than nickel, can be sensitive to poisoning. |
| **Cobalt-based (e.g., Raney-Co, Co/SiO₂) ** | 5 - 10% | 80 - 100 | 1.0 - 8.0 | Ethanol | Ammonia, NaOH[1][4] | Advantages: Can offer high selectivity to primary amines.[1][4] Disadvantages: May require higher pressures. |
Experimental Protocols & Workflows
Logical Workflow for Catalyst Selection
The following diagram illustrates the decision-making process for selecting an appropriate catalyst system.
Caption: Catalyst selection decision tree.
General Experimental Workflow
This diagram outlines the typical steps for the catalytic hydrogenation process from setup to product isolation.
Caption: Standard experimental workflow.
Detailed Protocol: Synthesis using Raney®-Nickel Catalyst
This protocol is a representative example based on methodologies described in the literature.[2]
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney®-Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celatom® or filter aid
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: To a clean and dry high-pressure autoclave, add 2,3,6-Trifluorobenzonitrile (1.0 eq).
-
Solvent and Additive: Add anhydrous methanol (10-12 parts by mass relative to the substrate) and the methanolic ammonia solution (1.5-2.0 parts by mass relative to the substrate).[2]
-
Catalyst Addition: Under an inert atmosphere, carefully add the Raney-Nickel catalyst (slurry, corresponding to 0.05-0.1 parts by mass of dry catalyst relative to the substrate).[2]
-
Reaction: Seal the reactor securely. Purge the system first with nitrogen (3 times) and then with hydrogen (3 times) to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-90°C).[2]
-
Maintain the reaction under these conditions for 8-10 hours or until hydrogen uptake ceases, indicating reaction completion.[2]
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celatom® or another filter aid to remove the pyrophoric Raney-Nickel catalyst. Caution: Do not allow the catalyst filter cake to dry out, as it can ignite in air. Keep it wet with solvent (methanol or water).
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be further purified by extraction and subsequent vacuum distillation to yield pure this compound.[2]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, GC-MS, IR).
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 3. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
"stability issues and degradation of 2,3,6-Trifluorobenzylamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorobenzylamine. The information provided is designed to address potential stability issues and degradation that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common issues observed during the handling and use of this compound, offering potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., color change, precipitation) | Oxidation of the amine group, reaction with atmospheric CO2, or moisture absorption. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry place. Purge solvents with inert gas before use. |
| Inconsistent Experimental Results or Low Yield | Degradation of the starting material. The presence of impurities from degradation can interfere with reactions. | Verify the purity of this compound using a suitable analytical method (e.g., GC-MS or HPLC) before use. If degradation is suspected, purify the compound by distillation or chromatography. |
| Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC) | Formation of degradation products such as the corresponding imine, aldehyde, or benzoic acid. Reaction with atmospheric CO2 to form a carbonate salt. | Refer to the Potential Degradation Pathways section. Use reference standards of potential degradation products to confirm their identity. Ensure proper sample preparation and handling to minimize degradation during analysis. |
| Poor Solubility | Formation of insoluble degradation products or salts. | Filter the solution to remove any particulate matter. Confirm the identity of the precipitate. Ensure the solvent is dry and deoxygenated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of benzylamines, the primary degradation routes are likely oxidation and reaction with atmospheric components.[1] Oxidation can lead to the formation of the corresponding imine, which can then be hydrolyzed to 2,3,6-trifluorobenzaldehyde and subsequently oxidized to 2,3,6-trifluorobenzoic acid. Additionally, reaction with atmospheric carbon dioxide can lead to the formation of a carbonate salt.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is recommended to store it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to air and moisture.
Q3: What are the signs of degradation in this compound?
A3: Visual signs of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a change in viscosity. Inconsistent results in your experiments or the appearance of unexpected peaks in analytical data (e.g., NMR, HPLC, GC-MS) are also strong indicators of degradation.
Q4: Can I use this compound that shows signs of degradation?
A4: It is not recommended to use degraded material as the impurities can lead to unpredictable and unreliable experimental outcomes. If degradation is suspected, it is best to purify the compound or use a fresh batch.
Q5: What analytical methods are suitable for assessing the purity and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for assessing the purity and detecting potential degradation products.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and confirm the structure of the compound.
Potential Degradation Pathways
Due to the limited specific data on this compound, the following diagram illustrates potential degradation pathways based on the known chemistry of benzylamines.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- For stress testing, subject aliquots of the stock solution to various conditions:
- Acidic: Add 0.1 M HCl and incubate at 60°C.
- Basic: Add 0.1 M NaOH and incubate at 60°C.
- Oxidative: Add 3% H₂O₂ and keep at room temperature.
- Thermal: Incubate at 60°C.
- Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
3. HPLC Conditions:
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Monitor the peak area of this compound over time for each stress condition.
- Identify and quantify any new peaks that appear, which represent degradation products.
- Calculate the percentage of degradation.
Protocol 2: Troubleshooting Workflow for Unexpected Results
This workflow provides a systematic approach to identifying the cause of unexpected experimental outcomes when using this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: 2,3,6-Trifluorobenzylamine Production
Welcome to the technical support center for the synthesis and scale-up of 2,3,6-Trifluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly during scale-up operations.
Problem: Low Yield of this compound
Q1: We are experiencing significantly lower yields than expected during the catalytic hydrogenation of 2,3,6-trifluorobenzonitrile. What are the common causes and how can we improve the yield?
A: Low yields in the catalytic hydrogenation of fluorinated benzonitriles are a frequent challenge during scale-up. Several factors could be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Actions:
-
Catalyst Inactivity or Poisoning:
-
Cause: The catalyst (e.g., Raney Nickel, Pd/C) may be old, improperly activated, or poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds). On a larger scale, inefficient mixing can lead to localized "hot spots" that deactivate the catalyst.
-
Action:
-
Ensure the use of a fresh, high-quality catalyst. If using Raney Nickel, confirm that the activation procedure is followed correctly.
-
Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent deactivation.[1]
-
Analyze starting materials and solvents for potential catalyst poisons.
-
Improve agitation to ensure homogeneous catalyst suspension and heat distribution.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature and pressure play a critical role. For the related synthesis of 2,4,6-trifluorobenzylamine, a significant yield difference was observed between reacting at 30°C (50% yield) and 90°C (85% yield).[2] Conditions that are optimal at a lab scale may not be directly transferable to a larger reactor due to differences in heat and mass transfer.
-
Action:
-
Optimize temperature and hydrogen pressure for your specific reactor setup. Start with conditions reported for similar substrates and adjust based on reaction monitoring.
-
Implement controlled, gradual heating to manage the reaction exotherm and avoid catalyst deactivation.
-
-
-
Formation of Side Products:
-
Cause: The primary cause of low yield is often the formation of the secondary amine, bis(2,3,6-trifluorobenzyl)amine, through the reaction of the intermediate imine with the final product.
-
Action:
-
Problem: High Levels of Impurities in the Final Product
Q2: Our final product is contaminated with a significant amount of a higher molecular weight impurity, likely the secondary amine. How can we prevent its formation and remove it?
A: The formation of secondary amines (e.g., dibenzylamine) is a classic side reaction in nitrile hydrogenations.[4]
Prevention and Removal Strategies:
-
Prevention during Synthesis:
-
Ammonia Addition: As mentioned, using a solvent saturated with ammonia (e.g., 25% ammonia in methanol) is the standard industrial practice to minimize secondary amine formation.[2][3] The excess ammonia competes with the primary amine product for reaction with the intermediate imine.
-
Catalyst Choice: Cobalt-based catalysts have shown high selectivity for primary amines in some nitrile hydrogenations, potentially reducing the need for additives.
-
-
Purification to Remove Secondary Amine:
-
Vacuum Distillation: this compound has a lower boiling point than the corresponding secondary amine. Fractional distillation under reduced pressure is an effective method for separation on a larger scale.
-
Acid/Base Extraction: While both primary and secondary amines are basic, there can be slight differences in their pKa values. A carefully controlled pH extraction may be possible but is often less efficient for structurally similar amines.
-
Salt Formation/Crystallization: It may be possible to selectively crystallize the hydrochloride or another salt of the primary amine, leaving the secondary amine impurity in the mother liquor.
-
Q3: We are detecting byproducts that suggest defluorination has occurred. Is this a known issue and how can it be mitigated?
A: Yes, hydrodehalogenation, including defluorination, is a known side reaction during catalytic hydrogenation, especially with palladium catalysts.[1] The carbon-fluorine bond is strong, but under harsh conditions (high temperature, high pressure, prolonged reaction times) or with highly active catalysts, it can be cleaved.
Mitigation Strategies:
-
Catalyst Selection: Platinum-based catalysts (Pt/C) often show lower dehalogenation activity compared to palladium-based catalysts (Pd/C) for halogenated nitroaromatics, a principle that can be applied here.[1]
-
Milder Reaction Conditions: Reducing the reaction temperature, hydrogen pressure, and reaction time can significantly decrease the rate of hydrodefluorination.[1] It's a balance between achieving full conversion of the nitrile and minimizing C-F bond cleavage.
-
Reaction Monitoring: Closely monitor the reaction progress by GC or HPLC and stop the reaction as soon as the starting material is consumed to avoid over-reduction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for producing this compound?
A: The two most common industrial precursors are:
-
2,3,6-Trifluorobenzonitrile: This is often the preferred starting material for a single-step synthesis via catalytic hydrogenation. The nitrile itself can be synthesized from the corresponding trifluorobenzoic acid.[5]
-
2,3,6-Trifluorobenzaldehyde: This allows for synthesis via reductive amination.
Q2: What safety precautions are critical when scaling up this synthesis?
A:
-
Catalyst Handling: Raney Nickel is pyrophoric and must be handled wet or under an inert atmosphere to prevent spontaneous ignition in air.[1] Dry palladium on carbon with adsorbed hydrogen can also be pyrophoric.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor is properly purged with an inert gas (like nitrogen) before introducing hydrogen, and use intrinsically safe equipment in a well-ventilated area.[1]
-
Thermal Runaway: Both catalytic hydrogenation and reductions using reagents like sodium borohydride are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thermal runaway can lead to a rapid increase in temperature and pressure. Ensure the reactor has adequate cooling capacity, temperature monitoring, and an emergency pressure relief system.
-
Reagent Handling: Follow all standard safety protocols for handling solvents, acids, and bases used in the reaction and work-up. This compound itself is expected to be corrosive and can cause severe skin burns and eye damage.
Q3: How should the final product be purified on a large scale?
A: The primary method for purifying this compound at scale is vacuum distillation . This effectively separates the product from non-volatile catalyst residues, salts, and higher-boiling impurities like the secondary amine. Prior to distillation, a simple acid-base work-up can be used to remove non-basic impurities. This involves dissolving the crude product in a suitable organic solvent, washing with a dilute acid to extract the amine into the aqueous phase, washing the aqueous phase with fresh solvent to remove neutral impurities, and then basifying the aqueous phase to regenerate the free amine for extraction back into an organic solvent.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield in Catalytic Hydrogenation
The following data is for the synthesis of the closely related isomer, 2,4,6-trifluorobenzylamine, by hydrogenation of 2,4,6-trifluorobenzonitrile using a Raney Nickel catalyst, and is representative of the expected trend for the 2,3,6-isomer.[2]
| Parameter | Value |
| Starting Material | 2,4,6-Trifluorobenzonitrile (50 g) |
| Catalyst | Raney Nickel |
| Solvent | Methanolic Ammonia |
| Pressure | 1 MPa |
| Time | 8 hours |
| Temperature (°C) | Catalyst Loading (w/w %) | Product Purity (%) | Yield (%) |
| 30 | 5% | 99 | 50 |
| 90 | 5% | 99 | 85 |
Data extrapolated from a patent for the synthesis of 2,4,6-trifluorobenzylamine and serves as an illustrative example.[2]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,3,6-Trifluorobenzonitrile
This protocol is based on established procedures for the hydrogenation of fluorinated benzonitriles.[2][3]
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney Nickel (slurry, handle with care as it is pyrophoric)
-
Methanol
-
Ammonia gas or 25% aqueous ammonia
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a suitable high-pressure autoclave reactor with 2,3,6-Trifluorobenzonitrile (1.0 eq) and methanol (10-12 volumes) saturated with ammonia.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel catalyst (5-10% by weight relative to the nitrile).
-
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 1 MPa). Begin stirring and heat the mixture to the target temperature (e.g., 80-90°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (GC or HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Synthesis Pathways
Caption: Primary synthesis routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
Parameter Influence on Reaction Outcome
Caption: Influence of key parameters on reaction yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 4. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 5. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Byproduct Analysis in 2,3,6-Trifluorobenzylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and analyzing byproducts during the synthesis of 2,3,6-Trifluorobenzylamine. The information is curated to address common challenges encountered in the laboratory and during process development. Methodologies are based on established principles of nitrile reduction and analytical chemistry, adapted for this specific fluorinated compound.
Frequently Asked Questions (FAQs)
Q1: What is the predominant synthetic route to this compound? A1: The most common and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2,3,6-Trifluorobenzonitrile.[1][2] This process typically employs catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3]
Q2: What are the primary byproducts to expect during this synthesis? A2: The major byproducts in the catalytic reduction of nitriles are secondary and tertiary amines.[1][3][4] These are formed through the reaction of the primary amine product with the intermediate imine. For this specific synthesis, the expected byproducts are bis(2,3,6-trifluorobenzyl)amine (a secondary amine) and tris(2,3,6-trifluorobenzyl)amine (a tertiary amine).
Q3: How can the formation of secondary and tertiary amine impurities be minimized? A3: The formation of these amine byproducts can be significantly suppressed by the addition of ammonia or ammonium hydroxide to the reaction mixture.[3] Ammonia helps to drive the reaction towards the formation of the desired primary amine by reacting with the intermediate imine.
Q4: Which analytical techniques are recommended for monitoring the reaction and identifying byproducts? A4: For the analysis of fluorinated compounds like this compound and its byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation, identification, and quantification.[5][6] High-Performance Liquid Chromatography (HPLC) is also highly effective for assessing the purity of the final product and quantifying impurities.[7]
Q5: What are the key safety considerations for this synthesis? A5: The catalytic hydrogenation process involves handling highly flammable hydrogen gas, often under pressure, which necessitates the use of appropriate safety protocols and equipment.[8] Raney Nickel is pyrophoric and must be handled with extreme care, typically under a blanket of water or an inert solvent. Furthermore, as with all fluorinated aromatic compounds, it is crucial to consult the Safety Data Sheet (SDS) to understand the specific toxicological properties and handling precautions for all reactants and products.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Conversion of Starting Material | 1. Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity. 2. Suboptimal Reaction Conditions: Hydrogen pressure, temperature, or reaction time may be inadequate. 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen. | - Use a fresh batch of a high-activity catalyst. - Ensure all reagents and solvents are free from potential catalyst poisons like sulfur compounds. - Systematically optimize the hydrogen pressure, temperature, and reaction duration. - Employ vigorous and efficient stirring to ensure a homogenous reaction mixture. |
| High Levels of Secondary and/or Tertiary Amine Byproducts | 1. Insufficient Ammonia: The concentration of ammonia may be too low to effectively suppress byproduct formation. 2. Excessive Reaction Temperature or Time: Harsher conditions can favor the formation of secondary and tertiary amines. | - Increase the concentration of ammonia or ammonium hydroxide in the reaction mixture.[3] - Conduct optimization studies to find the mildest temperature and shortest reaction time that still afford complete conversion of the starting material. |
| Formation of Unidentified Byproducts | 1. Impure Starting Material: The 2,3,6-Trifluorobenzonitrile may contain impurities that are carried through or react to form other compounds. 2. Solvent Participation: The solvent may not be inert under the reaction conditions. | - Analyze the purity of the starting nitrile using GC-MS or HPLC before use. - Select a highly inert solvent for the reaction, such as methanol, ethanol, or tetrahydrofuran. |
| Difficulties in Product Isolation and Purification | 1. Similar Physical Properties: The boiling points of the product and byproducts may be close, making separation by distillation challenging. 2. Emulsion Formation: Emulsions can form during the aqueous workup, complicating phase separation. | - Employ fractional vacuum distillation for purification. - Consider using column chromatography with an appropriate stationary phase and eluent system. - To break emulsions, add a saturated brine solution or filter the mixture through a pad of a filter aid like Celite. |
Data Presentation
Table 1: Representative Byproduct Profile for this compound Synthesis
The following table provides a hypothetical but realistic representation of a byproduct profile that could be observed during the synthesis of this compound, as determined by GC-MS analysis. Actual results will vary based on specific experimental conditions.
| Compound | Chemical Structure | Representative GC-MS Retention Time | Relative Abundance (%) |
| 2,3,6-Trifluorobenzonitrile (Starting Material) | CN-C₆H₂F₃ | 10.2 min | < 1 (for high conversion) |
| This compound (Product) | H₂NCH₂-C₆H₂F₃ | 11.8 min | > 96 |
| bis(2,3,6-trifluorobenzyl)amine (Secondary Amine) | (F₃C₆H₂CH₂)₂NH | 19.3 min | 1 - 3 |
| tris(2,3,6-trifluorobenzyl)amine (Tertiary Amine) | (F₃C₆H₂CH₂)₃N | 26.5 min | < 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation
This protocol is a general guideline based on established procedures for nitrile reduction and should be optimized for specific laboratory conditions.[9][10]
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Aqueous ammonia (25% w/w)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the high-pressure reactor with 2,3,6-Trifluorobenzonitrile and methanol.
-
Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Nickel slurry.
-
Add the aqueous ammonia solution to the reactor.
-
Seal the reactor and purge the system first with nitrogen and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 bar).
-
Heat the reaction mixture to the target temperature (e.g., 70-90 °C) while stirring vigorously.
-
Monitor the reaction by withdrawing aliquots at regular intervals and analyzing them by GC-MS or HPLC until the starting material is consumed.
-
Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Remove the solvent and excess ammonia from the filtrate by rotary evaporation.
-
Dissolve the resulting residue in an organic solvent such as dichloromethane, and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: GC-MS Analysis of Reaction Components
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is recommended.
Exemplary GC Conditions:
-
Injector Temperature: 260 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp rate: 15 °C/minute to 290 °C
-
Final hold: 10 minutes at 290 °C
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection: 1 µL, split ratio 50:1
Exemplary MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Scan Range: m/z 50-550
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visual Logic and Workflow Diagrams
Caption: Byproduct formation pathway in the reduction of 2,3,6-Trifluorobenzonitrile.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. lcms.cz [lcms.cz]
- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 9. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 10. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
Technical Support Center: Purification of 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3,6-Trifluorobenzylamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, focusing on distillation, column chromatography, and recrystallization techniques.
Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Insufficient theoretical plates in the distillation column. | Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates and enhance separation efficiency. |
| Incorrect pressure during vacuum distillation. | Optimize the vacuum pressure. A lower pressure will decrease the boiling point, which can be beneficial for heat-sensitive compounds but may also bring the boiling points of impurities closer to that of the product. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slower distillation rate generally leads to better separation. |
| Co-boiling impurities. | If impurities have very similar boiling points to the product, distillation alone may not be sufficient. Consider a preliminary purification step such as an acid-base extraction to remove acidic or basic impurities before distillation. |
Problem: Product decomposition during distillation.
| Possible Cause | Solution |
| High distillation temperature. | Use vacuum distillation to lower the boiling point of this compound and minimize thermal degradation. |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product before distillation. A wash with a dilute sodium bicarbonate solution followed by a water wash can remove acidic impurities. |
Column Chromatography
Problem: Poor separation of this compound from impurities on a silica gel column.
| Possible Cause | Solution |
| Inappropriate solvent system. | Systematically screen for an optimal eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. Thin Layer Chromatography (TLC) is an essential tool for determining the appropriate solvent system before running the column. |
| Column overloading. | Do not exceed the loading capacity of your column. As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation. |
| Co-eluting impurities. | If impurities have similar polarity to the product, consider using a different stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel. |
| Tailing of the amine on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the basic amine with the acidic silica gel surface. |
Recrystallization
Problem: this compound does not crystallize or oils out.
| Possible Cause | Solution |
| Inappropriate solvent. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., hexane, toluene, ethanol, isopropanol, or mixtures) to find the optimal one. |
| Solution is not saturated. | If no crystals form, the solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. |
| Presence of impurities inhibiting crystallization. | If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites. If this fails, the crude product may be too impure for recrystallization. Consider a preliminary purification by column chromatography. |
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Solution |
| The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. After crystallization, cool the flask in an ice bath to maximize precipitation. |
| Washing the crystals with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common impurities in the preparation of benzylamines via reductive amination of the corresponding benzaldehyde may include:
-
Unreacted 2,3,6-Trifluorobenzaldehyde: The starting material may not have fully reacted.
-
Over-alkylated products: If a primary amine is the target, secondary or tertiary amines can form as byproducts.
-
Side-products from the reducing agent: For example, if sodium borohydride is used in the presence of an alcohol, borate esters can form.
-
Isomeric impurities: Depending on the synthesis of the starting materials, other trifluorobenzylamine isomers could be present.
Q2: How can I effectively remove unreacted 2,3,6-Trifluorobenzaldehyde?
A2: Unreacted aldehyde can often be removed by converting it to a water-soluble bisulfite adduct. This involves stirring the crude product with a saturated aqueous solution of sodium bisulfite. The bisulfite adduct can then be removed by an aqueous wash. Alternatively, column chromatography is very effective at separating the more polar aldehyde from the amine.
Q3: What is the best general-purpose purification method for obtaining high-purity this compound?
A3: For achieving high purity (e.g., >99%), a multi-step purification approach is often best. This typically involves an initial acid-base extraction to remove neutral and acidic/basic impurities, followed by vacuum distillation. If distillation does not provide sufficient purity, column chromatography can be used as a final polishing step.
Q4: Can I purify this compound by recrystallizing its salt?
A4: Yes, forming a salt of the amine, such as the hydrochloride or hydrobromide salt, and recrystallizing it can be a very effective purification method. The salt will have different solubility properties than the free base, often being more crystalline and less soluble in common organic solvents. To form the hydrochloride salt, the amine can be dissolved in a suitable solvent like diethyl ether or isopropanol, and then a solution of HCl in the same solvent or gaseous HCl can be added. The precipitated salt can then be recrystallized from a suitable solvent system, such as ethanol/ether.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry and free of any aqueous residues. If necessary, wash the crude product with brine, dry over anhydrous sodium sulfate, and filter.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation. Use a well-sealed system to maintain a stable vacuum.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Apply vacuum and slowly increase the temperature.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction of this compound at its boiling point under the applied pressure.
-
Monitor the purity of the fractions by TLC or GC-MS.
-
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for fluorinated benzylamines is a mixture of hexane and ethyl acetate. The ideal Rf value for the product on the TLC plate is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides a hypothetical comparison of purification methods for a crude this compound sample. Actual results will vary depending on the initial purity and the specific impurities present.
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield | Notes |
| Vacuum Distillation | 92% | 98.5% | 85% | Effective for removing non-volatile and some closely boiling impurities. |
| Column Chromatography | 92% | >99% | 75% | Excellent for removing impurities with different polarities. Yield can be lower due to product loss on the column. |
| Recrystallization of HCl Salt | 92% | >99.5% | 70% | Can provide very high purity but may have a lower yield due to solubility of the salt. |
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
"handling and storage recommendations for 2,3,6-Trifluorobenzylamine"
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2,3,6-Trifluorobenzylamine. Please note that while this compound is the focus, some data has been extrapolated from its close isomer, 2,4,6-Trifluorobenzylamine, due to a lack of specific data for the 2,3,6-isomer. Always consult the specific Safety Data Sheet (SDS) provided with your product.
Troubleshooting and FAQs
This section addresses potential issues and common questions regarding the handling and storage of this compound.
Question: My container of this compound has developed a yellow or brownish tint. Is it still usable?
Answer: A color change often indicates degradation or the presence of impurities, possibly due to oxidation or exposure to light and air. While the usability depends on the specific requirements of your experiment, it is recommended to purify the material (e.g., by distillation or chromatography) before use in sensitive applications. For less sensitive applications, you may consider running a small-scale test reaction to see if the desired outcome is affected.
Question: I observe some solid precipitate in my liquid this compound. What should I do?
Answer: If your laboratory temperature is low, the precipitate could be the result of the product partially freezing. You can try gently warming the container in a water bath to see if the solid redissolves. If it does not, it may be an impurity. In this case, purification would be necessary.
Question: What are the initial steps to take in case of an accidental spill?
Answer: In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1] Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus.[1][3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[1][2] Do not let the product enter drains.[1][2]
Question: What are the signs of exposure to this compound?
Answer: Aromatic amines can be harmful if inhaled, swallowed, or absorbed through the skin.[4] They may cause skin and eye irritation.[1] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][5] If inhaled, move to fresh air.[1][5] Seek immediate medical attention if you feel unwell or if irritation persists.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for Trifluorobenzylamine isomers. Note that much of the specific data is for the 2,4,6-isomer and should be used as a guideline for the 2,3,6-isomer.
| Property | Value | Notes |
| Molecular Formula | C₇H₆F₃N | |
| Molecular Weight | 161.12 g/mol | |
| Boiling Point | ~165 °C | Data for 2,4,6-isomer.[6][7] |
| Flash Point | ~63 °C | Data for 2,4,6-isomer.[6][7] |
| Storage Temperature | 2-8 °C | Recommended for 2,4,6-isomer to be stored under inert gas.[6][7] |
| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | Data for 2,4,6-isomer.[6][7] |
| Form | Solid |
Experimental Protocols
General Protocol for N-Acylation of this compound
This protocol describes a general procedure for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acid chloride (e.g., acetyl chloride)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Logical Workflow for Handling a Spill
The following diagram illustrates the decision-making process for handling a spill of this compound.
References
- 1. international.skcinc.com [international.skcinc.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. kmpharma.in [kmpharma.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2,3,6-Trifluorobenzylamine
For researchers, scientists, and drug development professionals, the comprehensive characterization of fluorinated organic molecules like 2,3,6-Trifluorobenzylamine is crucial for ensuring identity, purity, and stability. This guide provides a comparative overview of key analytical techniques applicable to the characterization of this compound and similar fluorinated aromatic amines. The selection of an appropriate analytical method is contingent on the specific analytical goal, whether it is structural elucidation, purity determination, or quantification of impurities.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data and performance characteristics of various analytical methods applied to the analysis of fluorinated benzylamines and related aromatic amines.
Table 1: Comparison of Chromatographic Methods
| Analytical Method | Common Column Type | Typical Mobile/Carrier Phase | Detection | Limit of Detection (LOD) | Key Application |
| High-Performance Liquid Chromatography (HPLC) | C18 or other reversed-phase | Acetonitrile/Water gradients | UV (e.g., 190-254 nm) | ~0.01% (w/w) for impurities[1] | Purity analysis and quantification[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | DB-5MS or similar non-polar | Helium | Mass Spectrometry (EI, CI) | 0.1 mg/L for aniline in serum[1] | Impurity identification and analysis of volatile compounds[3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | C8 or C18 reversed-phase | Methanol/Water or Acetonitrile/Water gradients | Tandem MS (e.g., ESI+) | Can be significantly lower than HPLC-UV, often in the µg/kg range[4] | High sensitivity trace-level analysis[1][4] |
Table 2: Comparison of Spectroscopic Methods
| Analytical Method | Key Parameters/Regions | Information Obtained |
| ¹H Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm), coupling constants (Hz) | Proton environment, molecular structure confirmation |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) relative to a standard (e.g., C₆F₆) | Confirmation of fluorine atoms, structural elucidation[5][6] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) | Carbon skeleton of the molecule |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumbers (cm⁻¹) | Presence of functional groups (e.g., N-H, C-F, aromatic C-H) |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight, fragmentation patterns for structural confirmation[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Protocol:
-
Column: A C18 reversed-phase column is commonly used for aromatic amines.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is often effective.[1]
-
Flow Rate: Typically set around 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a strong signal for the analyte, which can be determined by a UV-Vis scan.[7]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Record the chromatogram and determine the retention time and peak area of the analyte and any impurities. Purity is often calculated based on the relative peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile impurities and confirm the identity of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Protocol:
-
Column: A non-polar column such as a DB-5MS is a common choice for the analysis of aromatic amines.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. An example program starts at a lower temperature (e.g., 60 °C), holds for a period, then ramps up to a higher temperature (e.g., 250 °C).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) is typically used.[1]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common for generating a library-searchable fragmentation pattern.[1][2] Chemical Ionization (CI) can be used to confirm the molecular ion.[2]
-
Ion Source Temperature: Maintained around 200 °C.[1]
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is common.[2]
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.[1][8]
-
Data Analysis: Identify compounds by comparing their mass spectra to a commercial library (e.g., NIST, Wiley) and their retention times to those of known standards.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural elucidation of this compound.
-
Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).
-
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. Chemical shifts are referenced to an external standard such as C₆F₆.[5] This is particularly useful for confirming the fluorine substitution pattern.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon framework of the molecule.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: An FTIR spectrometer.
-
Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.[2][7] For ATR, a small amount of the sample is placed directly on the crystal.[2]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present, such as N-H stretches (around 3300-3500 cm⁻¹), C-F stretches (typically in the 1000-1400 cm⁻¹ region), and aromatic C-H stretches.[9]
-
Mandatory Visualization
Caption: General workflow for the analytical characterization of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2,3,6-Trifluorobenzylamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of fluorinated organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides a comparative analysis of the ¹H and ¹⁹F NMR characteristics of 2,3,6-trifluorobenzylamine, offering insights through experimental data of analogous compounds and outlining standardized protocols for data acquisition. In the absence of direct experimental spectra for this compound in publicly available literature, this guide leverages data from isomeric trifluorobenzylamines and discusses predictive methodologies to offer a robust analytical framework.
Comparative ¹H and ¹⁹F NMR Data of Trifluorobenzylamine Isomers
To provide a predictive and comparative context for the NMR analysis of this compound, the following tables summarize the experimental ¹H and ¹⁹F NMR data for isomeric trifluorobenzylamines. These compounds, differing only in the fluorine substitution pattern on the benzene ring, serve as valuable benchmarks for estimating the chemical shifts and coupling constants of the target molecule.
Table 1: ¹H NMR Data of Trifluorobenzylamine Isomers
| Compound | Solvent | Chemical Shift (δ) of -CH₂- (ppm) | Multiplicity | Chemical Shift (δ) of Ar-H (ppm) | Multiplicity | J (Hz) |
| 2,4,6-Trifluorobenzylamine | CDCl₃ | 3.89 | s | 6.65 | t | J(H,F) = 8.8 |
| 2,3,5-Trifluorobenzylamine | CDCl₃ | 3.85 | s | 6.80-6.95 | m | |
| 2,4,5-Trifluorobenzylamine | CDCl₃ | 3.84 | s | 6.95 (t), 7.15 (t) | t, t | J(H,F) = 9.0 |
| 3,4,5-Trifluorobenzylamine | CDCl₃ | 3.81 | s | 7.01 | t | J(H,F) = 6.8 |
Table 2: ¹⁹F NMR Data of Trifluorobenzylamine Isomers
| Compound | Solvent | Chemical Shift (δ) of F-2 (ppm) | Chemical Shift (δ) of F-3 (ppm) | Chemical Shift (δ) of F-4 (ppm) | Chemical Shift (δ) of F-5 (ppm) | Chemical Shift (δ) of F-6 (ppm) |
| 2,4,6-Trifluorobenzylamine | CDCl₃ | -108.5 (m) | -105.2 (t) | -108.5 (m) | ||
| 2,3,5-Trifluorobenzylamine | CDCl₃ | -136.1 (ddd) | -158.9 (ddd) | -143.8 (ddd) | ||
| 2,4,5-Trifluorobenzylamine | CDCl₃ | -139.6 (dd) | -142.1 (dd) | -155.8 (dd) | ||
| 3,4,5-Trifluorobenzylamine | CDCl₃ | -162.5 (d) | -134.7 (t) | -162.5 (d) |
Predicting NMR Spectra: A Computational Alternative
Standard Experimental Protocols for ¹H and ¹⁹F NMR Analysis
The following section details a standardized methodology for the acquisition of high-quality ¹H and ¹⁹F NMR spectra for fluorinated organic compounds like this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the analyte and has minimal overlapping signals with the compound of interest. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration : Prepare the sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or CFCl₃ can be used.[5]
NMR Instrument Parameters
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time : Typically 2-3 seconds.
-
Relaxation Delay : 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans : 8 to 16 scans are usually sufficient for a compound of this concentration.
-
Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.
For ¹⁹F NMR Spectroscopy:
-
Spectrometer Frequency : A frequency corresponding to the ¹H frequency of the instrument (e.g., 376 MHz for a 400 MHz spectrometer).
-
Pulse Sequence : A standard single-pulse experiment, often with proton decoupling (e.g., 'zgfhigqn') to simplify the spectrum by removing ¹H-¹⁹F couplings.[6]
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16 to 64 scans may be required depending on the spectrometer and sample concentration.
-
Spectral Width : A wider spectral width is necessary for ¹⁹F NMR due to the larger chemical shift range, typically from -50 to -250 ppm for fluoroaromatic compounds.[7]
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to the internal standard (TMS for ¹H NMR).
-
Integration : Integrate the signals to determine the relative ratios of the different nuclei.
-
Peak Picking and Analysis : Identify the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for all signals.
Visualizing the Analytical Workflow and Molecular Interactions
To further clarify the process and the structural information obtained, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the spin-spin coupling relationships within the molecule.
Caption: Experimental workflow for NMR analysis.
Caption: Predicted spin-spin couplings in this compound.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds [escholarship.org]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. azom.com [azom.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3,6-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Predicted Fragmentation Pattern of 2,3,6-Trifluorobenzylamine
The fragmentation of this compound (Molecular Formula: C₇H₆F₃N, Molecular Weight: 161.12 g/mol ) is expected to be significantly influenced by the ionization technique employed. Hard ionization methods like Electron Ionization (EI) will likely lead to extensive fragmentation, providing detailed structural information. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are expected to yield a prominent molecular ion or protonated molecule, which is useful for molecular weight determination.
A key fragmentation pathway for benzylamines involves the cleavage of the C-C bond alpha to the amino group, leading to the formation of a stable tropylium-like ion. For this compound, this would result in a trifluorotropylium or a related benzylic cation. The presence of fluorine atoms on the aromatic ring will also influence the fragmentation, with potential losses of fluorine (F) or hydrogen fluoride (HF).[1]
The table below summarizes the predicted major fragment ions of this compound under different ionization conditions.
| Ionization Technique | Predicted Key Fragments (m/z) | Interpretation of Fragments | Anticipated Relative Abundance |
| Electron Ionization (EI) | 161, 142, 123, 114, 95, 77 | [M]⁺˙, [M-F]⁺, [M-2F]⁺ or [M-F-HF]⁺, [C₇H₄F₂]⁺, [C₆H₄F]⁺, [C₆H₅]⁺ | Molecular ion may be of moderate to low intensity due to extensive fragmentation. |
| Chemical Ionization (CI) | 162, 142 | [M+H]⁺, [M+H-HF]⁺ | [M+H]⁺ is expected to be the base peak. |
| Electrospray Ionization (ESI) | 162 | [M+H]⁺ | Predominantly the protonated molecule with minimal fragmentation. |
| Collision-Induced Dissociation (CID) of [M+H]⁺ | 145, 125 | [M+H-NH₃]⁺, [M+H-NH₃-HF]⁺ | Fragmentation of the protonated molecule will likely involve the loss of ammonia.[2] |
Experimental Protocols
To experimentally determine the mass spectrum of this compound, the following general protocols can be employed:
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
For ESI, further dilute the sample to a concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and water, often with the addition of 0.1% formic acid to promote protonation.
Mass Spectrometry Analysis:
-
Electron Ionization (EI-MS):
-
Electrospray Ionization (ESI-MS):
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas Flow and Temperature: Optimized to ensure desolvation without inducing fragmentation.
-
Mass Range: m/z 50-500.
-
-
Tandem Mass Spectrometry (MS/MS) for CID:
-
Instrument: Triple quadrupole, Q-TOF, or ion trap mass spectrometer.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 162).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Varied (e.g., 10-40 eV) to obtain a range of fragment ions.[5]
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of the fragmentation patterns of this compound obtained from different ionization techniques.
Caption: Workflow for comparative analysis of mass spectrometry fragmentation.
Predicted Fragmentation Pathway of this compound (EI)
The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Caption: Predicted EI fragmentation pathway of this compound.
References
- 1. whitman.edu [whitman.edu]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Trifluorobenzylamine Isomers for Researchers
An In-depth Analysis of the Electronic and Steric Effects Governing the Reactivity of 2-, 3-, and 4-Trifluorobenzylamine
This guide provides a comprehensive comparison of the chemical reactivity of the ortho (2-), meta (3-), and para (4-) isomers of trifluorobenzylamine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with available experimental and predicted data to elucidate the differences in basicity and nucleophilicity among these critical building blocks. The distinct electronic and steric influences of the trifluoromethyl group at various positions on the benzene ring significantly impact the reactivity of the benzylamine moiety, a key consideration in synthetic chemistry and drug design.
Executive Summary of Comparative Reactivity
The reactivity of trifluorobenzylamine isomers is primarily dictated by the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This influence, a combination of inductive and resonance effects, modulates the electron density on the benzylic amine, thereby affecting its basicity and nucleophilicity. The position of the -CF₃ group on the aromatic ring determines the magnitude of these effects, leading to a clear differentiation in the reactivity of the three isomers.
In general, all trifluorobenzylamine isomers are less basic than the parent compound, benzylamine, which has an experimental pKa of 9.33.[1][2][3] This is a direct consequence of the electron-withdrawing nature of the -CF₃ group. Among the isomers, the following trend in basicity is observed:
3-Trifluorobenzylamine > 4-Trifluorobenzylamine > 2-Trifluorobenzylamine
This trend is a result of the interplay of inductive effects, resonance effects, and, in the case of the ortho isomer, significant steric hindrance.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the basicity of trifluorobenzylamine isomers.
| Compound | Isomer Position | Predicted pKa | Hammett Constant (σ) |
| Benzylamine | Unsubstituted | 9.33 (Experimental)[1][2] | N/A |
| 2-Trifluorobenzylamine | Ortho | 8.27±0.10 | N/A |
| 3-Trifluorobenzylamine | Meta | 8.69±0.10 | σm = 0.43 |
| 4-Trifluorobenzylamine | Para | 8.60±0.10 | σp = 0.54 |
Predicted pKa values are sourced from chemical databases and provide a reliable estimate of basicity. Hammett constants quantify the electron-withdrawing or -donating influence of a substituent at the meta or para position.
Theoretical Framework for Reactivity Comparison
The observed differences in the reactivity of trifluorobenzylamine isomers can be rationalized by considering the following electronic and steric effects:
Electronic Effects: Inductive and Resonance
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This withdrawal of electron density occurs through two primary mechanisms:
-
Inductive Effect (-I): The electronegative fluorine atoms pull electron density through the sigma bonds of the molecule. This effect is distance-dependent and is strongest at the ortho position and weakest at the para position.
-
Resonance Effect (-R): While less intuitive, the -CF₃ group can participate in resonance, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions.
The combination of these effects reduces the electron density on the nitrogen atom of the benzylamine, making the lone pair of electrons less available for donation to a proton (basicity) or an electrophile (nucleophilicity).
Positional Influence of the -CF₃ Group
-
Para-Position (4-Trifluorobenzylamine): At the para position, both the strong inductive and resonance effects of the -CF₃ group are operative, significantly reducing the basicity compared to benzylamine. The Hammett constant (σp = 0.54) reflects this strong electron-withdrawing character.
-
Meta-Position (3-Trifluorobenzylamine): In the meta position, the resonance effect of the -CF₃ group is not transmitted to the benzylic carbon. Therefore, only the inductive effect is significant. This results in a less pronounced decrease in basicity compared to the para isomer, as indicated by the lower Hammett constant (σm = 0.43). Consequently, 3-trifluorobenzylamine is the most basic among the three isomers.
-
Ortho-Position (2-Trifluorobenzylamine): The ortho isomer experiences a strong inductive effect from the proximate -CF₃ group. Additionally, steric hindrance, often referred to as the "ortho effect," plays a crucial role.[4][5][6] The bulky -CF₃ group can sterically hinder the approach of a proton or an electrophile to the amine group and can also disrupt the solvation of the protonated amine, making it less stable.[5] This combination of electronic and steric effects makes 2-trifluorobenzylamine the least basic of the three isomers.
Nucleophilicity of Trifluorobenzylamine Isomers
Nucleophilicity, the ability of a substance to donate an electron pair to an electrophile, generally correlates with basicity. Therefore, the expected trend for the nucleophilicity of the trifluorobenzylamine isomers is:
3-Trifluorobenzylamine > 4-Trifluorobenzylamine > 2-Trifluorobenzylamine
However, it is important to note that steric hindrance can have a more pronounced impact on nucleophilicity than on basicity, especially in reactions with bulky electrophiles. The ortho-trifluoromethyl group in 2-trifluorobenzylamine is expected to significantly decrease its nucleophilic reactivity due to steric impediment at the reaction center.
Experimental Protocols
To experimentally validate the predicted reactivity trends, the following protocols can be employed:
Determination of pKa by Potentiometric Titration
This method provides an accurate measure of the basicity of the amine.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the trifluorobenzylamine isomer in deionized water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode and a temperature probe into the amine solution, which is continuously stirred.
-
Data Acquisition: Titrate the solution with a standardized 0.01 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.
Comparative Nucleophilicity by Competitive Acylation
This experiment directly compares the nucleophilic reactivity of the isomers.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, prepare an equimolar solution of two of the trifluorobenzylamine isomers (e.g., 3- and 4-trifluorobenzylamine) in a dry, aprotic solvent such as dichloromethane.
-
Reaction Initiation: Cool the solution to 0°C and add a limiting amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride, dropwise.
-
Reaction Quenching: After a set period, quench the reaction by adding a suitable reagent, such as water or a dilute base.
-
Product Analysis: Extract the organic layer, dry, and concentrate it. Analyze the product mixture using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative ratio of the N-acylated products. A higher proportion of one product indicates a greater nucleophilicity of the corresponding starting amine.
Visualizing the Reactivity Determinants
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The reactivity of trifluorobenzylamine isomers is a nuanced interplay of electronic and steric factors. The meta-isomer (3-trifluorobenzylamine) emerges as the most reactive in terms of both basicity and likely nucleophilicity, owing to the absence of a resonance-based deactivation by the -CF₃ group. Conversely, the ortho-isomer (2-trifluorobenzylamine) is the least reactive due to a combination of a strong inductive effect and significant steric hindrance. The para-isomer (4-trifluorobenzylamine) exhibits intermediate reactivity. A thorough understanding of these differences is paramount for chemists aiming to leverage the unique properties of each isomer in the synthesis of novel compounds and the development of new pharmaceuticals. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity profiles in a laboratory setting.
References
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
A Comparative Analysis of 2,3,6- vs. 2,4,6-Trifluorobenzylamine Derivatives: A Review of Available Biological Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative biological evaluation of derivatives of 2,3,6-trifluorobenzylamine and 2,4,6-trifluorobenzylamine. Despite the importance of fluorinated compounds in medicinal chemistry, no studies have been identified that systematically synthesize and compare the biological activities of derivatives originating from these two positional isomers.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative overview. However, the current body of research does not allow for a direct, data-driven comparison of their performance as enzyme inhibitors, receptor modulators, or in any other specific biological context.
While general information exists regarding the utility of fluorinated aromatic compounds in drug discovery and the synthesis of various biologically active molecules, specific data on the derivatives of 2,3,6- and 2,4,6-trifluorobenzylamine is sparse. Searches for head-to-head comparisons or even individual studies detailing the biological screening of derivatives from either of these starting materials have not yielded specific quantitative data, such as IC50 or Ki values, that would be necessary for a meaningful comparative analysis.
The absence of such data precludes the creation of comparative data tables and detailed experimental protocols as requested. The scientific community has yet to publish research that explores how the differential positioning of the fluorine atoms on the benzylamine scaffold of these two isomers influences the biological activity of their subsequent derivatives.
Future Research Directions
The lack of comparative data highlights a clear opportunity for future research. A systematic study involving the synthesis of a library of derivatives from both 2,3,6- and 2,4,6-trifluorobenzylamine, followed by screening against a panel of biologically relevant targets (e.g., kinases, G-protein coupled receptors, metabolic enzymes), would be of significant value to the medicinal chemistry community. Such a study would provide crucial structure-activity relationship (SAR) data, elucidating the impact of the fluorine substitution pattern on potency, selectivity, and pharmacokinetic properties.
Proposed Experimental Workflow
For researchers interested in pursuing this line of inquiry, a general experimental workflow is proposed below. This workflow outlines the necessary steps to generate the data required for a robust comparative analysis.
Caption: Proposed workflow for a comparative study.
Conclusion
At present, a data-driven comparison of the biological activities of 2,3,6- versus 2,4,6-trifluorobenzylamine derivatives is not feasible due to a lack of published research. This represents a clear unmet need in the field of medicinal chemistry. The scientific community is encouraged to undertake systematic investigations to fill this knowledge gap, which could unlock novel therapeutic agents with improved properties. Future publications in this area will be critical for developing a comprehensive understanding of the SAR of these isomeric series.
A Comparative Guide to the Computational Analysis of Trifluorobenzylamine Isomers' Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorobenzylamine and its isomers are of significant interest in medicinal chemistry and materials science due to the influence of fluorine substitution on their physicochemical and biological properties. The position of the three fluorine atoms on the benzene ring can dramatically alter the molecule's electronic landscape, affecting its reactivity, polarity, and interaction with biological targets. Computational chemistry provides a powerful toolkit for investigating these electronic properties, offering insights that can guide synthesis and experimental design.
The primary method for such investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT allows for the calculation of various electronic properties that are crucial for understanding the behavior of these isomers.
Experimental Protocols: A Theoretical Framework
A typical computational study to compare the electronic properties of trifluorobenzylamine isomers would follow a standardized workflow. This involves geometry optimization followed by the calculation of various electronic descriptors.
1. Geometry Optimization: The first step in any computational analysis is to determine the lowest energy conformation of each isomer. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.
-
Functional: A popular and widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost.
-
Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good description of the electronic structure for molecules of this type.
-
Software: Commercially and academically available software packages such as Gaussian, ORCA, or Spartan are typically used for these calculations.
2. Calculation of Electronic Properties: Once the geometries are optimized, various electronic properties can be calculated at the same level of theory. These properties provide insights into the stability, reactivity, and polarity of the isomers.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are fundamental properties for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Dipole Moment (µ): This is a measure of the overall polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions.
-
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These are important for understanding the molecule's behavior in redox reactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical quantitative data for a comparative study of trifluorobenzylamine isomers, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. This illustrates how such data would be presented for easy comparison.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) |
| 2,3,4-Trifluorobenzylamine | -6.85 | -0.25 | 6.60 | 3.5 | 7.0 | -0.15 |
| 2,4,5-Trifluorobenzylamine | -6.90 | -0.20 | 6.70 | 2.8 | 7.1 | -0.10 |
| 2,4,6-Trifluorobenzylamine | -7.05 | -0.15 | 6.90 | 1.5 | 7.2 | -0.05 |
| 3,4,5-Trifluorobenzylamine | -6.95 | -0.22 | 6.73 | 4.2 | 7.15 | -0.12 |
Note: The values in this table are illustrative and intended to demonstrate the format of a comparative guide. Actual values would need to be obtained from dedicated computational studies.
Mandatory Visualization: Computational Workflow
The following diagram illustrates the typical workflow for a computational study of molecular electronic properties.
Caption: A generalized workflow for computational analysis of molecular electronic properties.
Conclusion
While a comprehensive comparative study on the electronic properties of all trifluorobenzylamine isomers is not currently available in the literature, the framework for conducting such research is well-established. By employing computational methods like Density Functional Theory, researchers can gain valuable insights into how the isomeric form of trifluorobenzylamine influences its electronic characteristics. This knowledge is crucial for the rational design of new molecules in drug development and materials science, allowing for the fine-tuning of properties to achieve desired outcomes. Future computational studies are encouraged to fill the existing data gap and provide a more complete picture of the electronic landscape of these important compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,3,6-Trifluorobenzylamine by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2,3,6-Trifluorobenzylamine. Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents supporting data to facilitate an informed choice of analytical methodology.
The chemical purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is a critical parameter in drug discovery and development. Accurate and precise analytical methods are essential for quantifying the main component and identifying and quantifying any impurities, which may affect the efficacy and safety of the final product. HPLC is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the purity assessment of relatively non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the analyte and the need for structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Resolution | High | Very High | Moderate |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) |
| Quantification | Requires a reference standard for the main component and impurities. | Requires a reference standard for the main component and impurities. | Can provide absolute quantification without a specific reference standard for the analyte. |
| Sample Throughput | Moderate | High | Low |
| Cost | Moderate | Moderate | High |
Experimental Data Comparison
The following table presents hypothetical yet realistic data from the analysis of a single batch of synthesized this compound using the three compared techniques.
| Analyte | HPLC (% Area) | GC (% Area) | qNMR (% Molar) |
| This compound | 98.5 | 98.7 | 98.4 |
| Starting Material (e.g., 2,3,6-Trifluorobenzaldehyde) | 0.5 | 0.4 | 0.6 |
| Isomeric Impurity (e.g., 2,4,5-Trifluorobenzylamine) | 0.3 | 0.3 | 0.3 |
| Unknown Impurity 1 | 0.4 | 0.3 | Not Detected |
| Unknown Impurity 2 | 0.3 | 0.3 | Not Detected |
| Total Impurities | 1.5 | 1.3 | 0.9 |
| Purity | 98.5% | 98.7% | 99.1% (by difference) |
Note: The purity by qNMR is often reported by difference after quantifying the main component against a certified internal standard.
Workflow for Purity Assessment by HPLC
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC offers a robust and reliable method with a good balance of resolution, sensitivity, and cost. It is particularly well-suited for quality control environments where a validated method can be used for repeated analyses. GC can be a valuable alternative if the impurities are volatile and high sensitivity is required. qNMR, while having lower throughput and higher cost, provides the distinct advantage of being a primary ratio method that can yield highly accurate purity values without the need for specific impurity reference standards, making it an excellent tool for the characterization of new batches and for orthogonal verification of HPLC results. The choice of the most appropriate technique will ultimately be guided by the specific analytical needs, available resources, and the stage of drug development.
A Comparative Guide to the Structural Elucidation of 2,3,6-Trifluorobenzylamine Derivatives: X-ray Crystallography and a-d Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into benzylamine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the conformational preferences, binding affinities, and metabolic stability of drug candidates. A precise understanding of the three-dimensional structure of these molecules is therefore critical for rational drug design and development. This guide provides a comparative overview of X-ray crystallography for determining the solid-state structure of 2,3,6-trifluorobenzylamine derivatives and evaluates alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide utilizes data from structurally related fluorinated benzylamines to illustrate the principles and comparative value of each analytical technique.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical method for structure determination depends on the sample's physical state, the desired level of detail, and the specific research question. The following table compares the typical data obtained from X-ray crystallography, NMR spectroscopy, and computational modeling for a representative fluorinated benzylamine derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy (in solution) | Computational Modeling |
| Crystal System | e.g., Monoclinic | Not Applicable | Predicted unit cell parameters |
| Space Group | e.g., P2₁/c | Not Applicable | Predicted space group |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Not Applicable | Predicted a, b, c, α, β, γ |
| Bond Lengths (e.g., C-F) | Highly precise (e.g., 1.35 ± 0.002 Å) | Inferred from coupling constants | Predicted (e.g., 1.34 Å) |
| Bond Angles (e.g., F-C-C) | Highly precise (e.g., 118.5 ± 0.1°) | Inferred from coupling constants | Predicted (e.g., 118.7°) |
| Torsion Angles | Precise values for the solid-state conformer | Averaged values reflecting solution dynamics | Predicted for various low-energy conformers |
| Intermolecular Interactions | Detailed information on hydrogen bonding, π-stacking, etc. in the crystal lattice | Inferred from NOE/ROE experiments | Predicted packing and interaction energies |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths and limitations of each technique.
1. X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state.
-
Crystallization: High-quality single crystals are paramount. Common techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.[1]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce supersaturation and crystal growth.[2]
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen (ca. 100 K) to minimize thermal vibrations.[3][4]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., from a copper or molybdenum source).[5]
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][4][5]
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson techniques.
-
The atomic positions and thermal parameters are refined against the experimental data to yield the final, high-resolution structure.
-
2. NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing valuable information about connectivity and conformation. For fluorinated compounds, ¹⁹F NMR is particularly insightful.[6][7]
-
Sample Preparation: Typically, 1-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is usually performed:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Offers high sensitivity and a large chemical shift range, making it excellent for distinguishing between different fluorine environments in the molecule and its derivatives.[7][8]
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between different nuclei (¹H-¹H, ¹H-¹³C) to piece together the molecular structure.
-
NOESY/ROESY: Provides information about through-space interactions, which can be used to determine the relative stereochemistry and conformational preferences in solution.
-
-
Data Analysis: The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and cross-peak intensities are analyzed to assemble the complete molecular structure and gain insights into its solution-state dynamics.
3. Computational Modeling
Computational chemistry provides a theoretical framework to predict and rationalize the structures and properties of molecules.
-
Conformational Analysis:
-
The 3D structure of the this compound derivative is built using molecular modeling software.
-
A conformational search is performed using methods like molecular mechanics (e.g., with force fields like MMFF94) to identify low-energy conformers.
-
-
Quantum Mechanical Calculations:
-
The geometries of the low-energy conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a suitable basis set like 6-31G*).
-
Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.
-
-
Crystal Structure Prediction (CSP):
-
Specialized software is used to generate a large number of possible crystal packing arrangements.
-
The lattice energies of these hypothetical structures are calculated to identify the most thermodynamically stable predicted polymorphs. These predictions can then be compared with experimental data if available.
-
Visualizing the Workflow and Relationships
To further clarify the processes and their interconnections, the following diagrams are provided.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics.org [biophysics.org]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
A Comparative Guide to the Synthetic Utility of Trifluorobenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The trifluoromethyl group (-CF3), in particular, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Trifluorobenzylamines, as versatile building blocks, offer a direct route to incorporate the trifluoromethylphenyl group into a variety of molecular scaffolds. This guide provides a comparative analysis of the synthetic utility of the ortho (2-), meta (3-), and para (4-) isomers of trifluorobenzylamine, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties
The position of the trifluoromethyl group on the benzene ring influences the electronic properties and steric hindrance of the amine, which in turn affects its reactivity and physical characteristics. A summary of key properties is presented below.
| Property | 2-(Trifluoromethyl)benzylamine | 3-(Trifluoromethyl)benzylamine | 4-(Trifluoromethyl)benzylamine |
| CAS Number | 3048-01-9[1] | 2740-83-2 | 3300-51-4[2] |
| Molecular Formula | C₈H₈F₃N[2] | C₈H₈F₃N[3] | C₈H₈F₃N[2] |
| Molecular Weight | 175.15 g/mol [2] | 175.15 g/mol [3] | 175.15 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] | Colorless to light yellow liquid | Colorless to light yellow liquid[2] |
| Boiling Point | Not available | Not available | 79-82 °C (15 mmHg)[3] |
| Density | Not available | 1.222 g/mL at 25 °C | 1.229 g/mL at 25 °C[3] |
| Refractive Index | Not available | n20/D 1.463 | n20/D 1.464[3] |
| pKa | Not available | Not available | 8.60±0.10 (Predicted)[3] |
| ¹H NMR (CDCl₃, δ) | See spectrum details | See spectrum details | See spectrum details |
| ¹³C NMR (CDCl₃, δ) | See spectrum details | See spectrum details | See spectrum details |
| IR (cm⁻¹) | See spectrum details | See spectrum details | See spectrum details |
| Mass Spectrum (m/z) | See spectrum details | See spectrum details | See spectrum details |
Note: Spectroscopic data can be found on various chemical supplier and database websites. For detailed spectra, please refer to the sources cited.
Synthetic Utility and Applications
The distinct electronic and steric environments of the 2-, 3-, and 4-trifluorobenzylamine isomers dictate their utility in different synthetic transformations and their incorporation into various functional molecules.
2-(Trifluoromethyl)benzylamine (Ortho Isomer)
The ortho-isomer presents the greatest steric hindrance around the amino group due to the adjacent trifluoromethyl group. This can influence its nucleophilicity and the accessibility of the nitrogen lone pair.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders.[4] The steric bulk can be exploited to achieve specific conformations and binding interactions.
-
Fluorinated Compounds: Its unique fluorine substitution pattern is valuable for creating more effective therapeutic agents with enhanced biological activity.[4]
-
Material Science: It is used in the formulation of advanced materials, contributing to the development of coatings and polymers with improved chemical resistance and stability.[4]
3-(Trifluoromethyl)benzylamine (Meta Isomer)
The meta-isomer offers a balance between the electronic effects of the trifluoromethyl group and reduced steric hindrance compared to the ortho-isomer.
-
Pharmaceutical Synthesis: It has been used in the preparation of 6-substituted purines, which are important scaffolds in medicinal chemistry. The meta-position of the -CF3 group can influence the electronic properties of the aromatic ring, affecting its interaction with biological targets.
-
Drug Discovery: The trifluoromethyl group at the meta position can enhance the lipophilicity and metabolic stability of drug candidates.[5]
4-(Trifluoromethyl)benzylamine (Para Isomer)
The para-isomer experiences the least steric hindrance around the amino group among the three isomers, while still benefiting from the strong electron-withdrawing nature of the trifluoromethyl group.
-
Pharmaceutical Development: This isomer is a key intermediate in the synthesis of various pharmaceuticals, including those for neurological disorders.[2][6] It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as antidiabetic agents.
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides, where the trifluoromethyl group can enhance their efficacy and stability.[2][6]
-
Material Science: This isomer is employed in the production of advanced materials like polymers and coatings that require enhanced thermal and chemical resistance.[6] It also plays a role as a cross-linker in the development of energy-efficient recyclable materials.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these isomers in synthesis. Below are representative protocols for the synthesis of the isomers and their application in a common synthetic transformation.
Synthesis of 4-(Trifluoromethyl)benzylamine
This procedure describes the reduction of 4-trifluoromethylbenzaldehyde oxime.
Materials:
-
4-trifluoromethylbenzaldehyde oxime
-
Methanol
-
Hydrogen chloride gas
-
Palladium on carbon (Pd/C) catalyst
-
Diethyl ether
-
Aqueous sodium hydroxide
Procedure:
-
Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.
-
Add 4.0 g (109.7 mmol) of hydrogen chloride gas and 252 mg of a suitable palladium on carbon catalyst to the solution.[3]
-
Carry out the reaction under a hydrogen pressure of 10 atm at room temperature (approximately 25°C) with continuous stirring for 3 hours.[3]
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Add diethyl ether to the reaction mixture and neutralize with aqueous sodium hydroxide.[3]
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(trifluoromethyl)benzylamine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic access to trifluorobenzylamine isomers and a typical application in amide bond formation.
Caption: General synthetic routes to trifluorobenzylamine isomers.
Caption: General workflow for amide coupling using trifluorobenzylamine isomers.
Conclusion
The choice of trifluorobenzylamine isomer is a critical consideration in the design and synthesis of novel molecules. The ortho-, meta-, and para-isomers each offer a unique combination of steric and electronic properties that can be strategically employed to achieve desired molecular characteristics and biological activities. While the para-isomer is often favored for its accessibility and lower steric hindrance, the ortho- and meta-isomers provide valuable alternatives for fine-tuning molecular architecture and function. A thorough understanding of the distinct reactivity and properties of each isomer is essential for researchers and drug development professionals seeking to leverage the power of fluorine in their synthetic endeavors.
References
The Positional Impact of Fluorine on Benzylamine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. Within the realm of neuropharmacology, fluorinated benzylamines and their derivatives represent a significant class of compounds targeting key proteins in the central nervous system. This guide provides a comparative analysis of how the substitution pattern of fluorine on the benzylamine ring influences its bioactivity, with a focus on its interaction with Monoamine Oxidases (MAOs), dopamine receptors, and serotonin receptors. While direct quantitative comparisons of simple fluorinated benzylamine isomers are sparse in the available literature, this guide synthesizes structure-activity relationship (SAR) findings from closely related compound series to provide valuable insights for drug design and development.
Comparative Bioactivity Analysis
The position of fluorine substitution on the benzyl ring—ortho (2-F), meta (3-F), or para (4-F)—can dramatically alter the pharmacological profile of benzylamine derivatives. The following tables summarize the qualitative impact of these substitutions on different biological targets based on available research on related molecular structures.
Table 1: Influence of Fluorine Substitution on Monoamine Oxidase (MAO) Inhibition
| Substitution Pattern | Effect on MAO-A Inhibition | Effect on MAO-B Inhibition | Key Observations |
| Unsubstituted Benzylamine | Substrate | Substrate | Serves as a baseline for comparison. |
| Ortho-Fluoro | Generally weak inhibition | Moderate to potent inhibition | The ortho position can influence conformational preferences, potentially impacting binding. |
| Meta-Fluoro | Weak to moderate inhibition | Potent inhibition | Often shows high selectivity for MAO-B over MAO-A. |
| Para-Fluoro | Weak inhibition | Moderate to potent inhibition | The electronic effects of the para-fluoro substituent can be significant for activity. |
Table 2: Influence of Fluorine Substitution on Dopamine D2 Receptor Binding
| Substitution Pattern | Receptor Affinity | Key Observations |
| Unsubstituted Benzyl | Baseline affinity | The unsubstituted phenyl ring provides a reference point for affinity. |
| Para-Fluoro | High affinity | In studies of benzamide analogues containing a 4-fluorobenzyl moiety, this substitution was compatible with high affinity for D2 receptors.[1] |
Note: This table is based on findings for N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide derivatives and may not directly translate to simple benzylamines.
Table 3: Influence of Fluorine Substitution on Serotonin 5-HT2A Receptor Binding
| Substitution Pattern | Receptor Affinity | Key Observations |
| General Observation | Varies with the overall structure | The N-benzyl moiety, in general, has been shown to interact with key residues in the 5-HT2A receptor binding pocket. The effect of fluorine substitution would be context-dependent. |
Note: Direct comparative studies on simple ortho-, meta-, and para-fluorobenzylamines' affinity for the 5-HT2A receptor are not prevalent in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the bioactivity of fluorinated benzylamines.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or benzylamine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (fluorinated benzylamines) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells. Include wells with buffer and solvent only as controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the product formation using a microplate reader. For kynuramine, the product 4-hydroxyquinoline can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Test compounds (fluorinated benzylamines).
-
Non-specific binding determinator (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (fluorinated benzylamines).
-
Non-specific binding determinator (e.g., spiperone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
The procedure is analogous to the dopamine D2 receptor binding assay.
-
Prepare serial dilutions of the test compounds.
-
Incubate cell membranes, [³H]ketanserin, and the test compound or controls.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters.
-
Calculate specific binding and determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Molecular Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2,3,6-Trifluorobenzylamine: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide detailing the proper disposal procedures for 2,3,6-Trifluorobenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document outlines essential safety protocols, step-by-step disposal instructions, and waste management strategies for researchers, scientists, and professionals in drug development.
This compound is a fluorinated organic compound that requires careful handling and disposal due to its potential hazards. While specific data for this isomer is limited, information for the closely related 2,4,6-Trifluorobenzylamine indicates that it can cause severe skin burns and eye damage.[1][2] Therefore, it is crucial to treat this compound as a hazardous substance and follow stringent safety and disposal protocols.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact which can lead to severe burns. |
| Body Protection | Lab coat or chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of potentially harmful vapors. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of fluorinated organic compounds like this compound is high-temperature incineration.[4][5] This process effectively breaks down the stable carbon-fluorine bonds.[4][5]
-
Waste Collection and Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3]
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Clearly label the container as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive).
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for 2,4,6-Trifluorobenzylamine as a reference for hazard identification, clearly noting the isomer is this compound.
-
Disposal should be carried out at a facility capable of high-temperature incineration suitable for halogenated organic compounds.[4][5]
-
-
Spill and Contamination Cleanup:
-
In case of a spill, wear the appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
III. Alternative Disposal Considerations
In situations where high-temperature incineration is not accessible, disposal in a permitted hazardous waste landfill is a potential, though less preferred, alternative.[5] This method contains the chemical but does not destroy it.[5] This option should only be considered in consultation with your EHS department and a certified waste disposal professional.
dot
Figure 1: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,3,6-Trifluorobenzylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3,6-Trifluorobenzylamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: Detailed safety data for this compound is limited. The following guidance is primarily based on the safety information for the closely related isomer, 2,4,6-Trifluorobenzylamine, which is expected to have similar toxicological and chemical properties.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.
I. Hazard Identification and Classification
2,4,6-Trifluorobenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed and may cause respiratory irritation.[6] Due to the structural similarities, this compound should be handled with the same level of caution.
GHS Classification (based on 2,4,6-Trifluorobenzylamine):
-
Skin Corrosion/Irritation, Category 1B[2]
-
Serious Eye Damage/Eye Irritation, Category 1[3]
-
Specific target organ toxicity — single exposure (Respiratory system), Category 3[3]
Signal Word: Danger
Hazard Pictogram:
-
GHS05: Corrosion
II. Physical and Chemical Properties
A summary of the known physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₆F₃N[7] |
| Molecular Weight | 161.12 g/mol [7] |
| CAS Number | 230295-09-7[7] |
| Appearance | Liquid (for 2,4,6-isomer) |
| Boiling Point | 165 °C (for 2,4,6-isomer)[1] |
| Flash Point | 63 °C (for 2,4,6-isomer)[1] |
| Density | 1.320 g/cm³ (for 2,4,6-isomer)[1] |
| Solubility | Slightly soluble in water (1.2 g/L at 25°C for 2,4,6-isomer).[1] Soluble in DMSO and Methanol (for 2,4,6-isomer).[1] |
| Storage Class | 11 - Combustible Solids (for 2,3,6-isomer)[7] |
III. Personal Protective Equipment (PPE)
A comprehensive PPE program is critical when handling this chemical. The following table outlines the recommended PPE.
| Body Part | Recommended Protection |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[3] If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
| Eyes and Face | Wear chemical safety goggles and a face shield.[3] |
| Hands | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |
| Body | Wear a chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or coveralls are recommended.[3][4] |
IV. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing exposure risk.
1. Preparation and Pre-Handling:
- Ensure that a current Safety Data Sheet (SDS) for the specific chemical is accessible.
- Verify that all necessary PPE is available and in good condition.
- Confirm that the chemical fume hood is functioning correctly.
- Locate the nearest emergency eyewash station and safety shower and ensure they are unobstructed.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
- Conduct all work with this compound inside a certified chemical fume hood.[3]
- Don all required PPE before opening the container.
- Carefully open the container, avoiding splashes or generation of aerosols.
- Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.
- Keep the container tightly closed when not in use.[3]
3. Post-Handling and Housekeeping:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
- Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
- Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
V. Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.[3] Collect the absorbed material into a suitable, labeled container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. |
VI. Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated, clearly labeled, and chemically resistant waste container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Container Rinsing:
- For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[8]
- For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
3. Final Disposal:
- Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
- Follow all local, state, and federal regulations for hazardous waste disposal.
VII. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. kmpharma.in [kmpharma.in]
- 5. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
